Product packaging for Afabicin(Cat. No.:CAS No. 1518800-35-5)

Afabicin

Cat. No.: B605207
CAS No.: 1518800-35-5
M. Wt: 485.4 g/mol
InChI Key: HFYMDQMXVPJNTH-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Afabicin (also known as Debio 1450 and AFN-1720) is a first-in-class, investigational antibiotic with a novel mechanism of action. It is a prodrug that is rapidly converted in vivo to its active moiety, this compound desphosphono (Debio 1452), a potent inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI) . This enzyme is essential for the fatty acid biosynthesis (FASII) pathway in staphylococci, making it a highly specific target . Its targeted mechanism results in a narrow spectrum of activity, primarily against Staphylococcus species, including both methicillin-sensitive and methicillin-resistant S. aureus (MSSA and MRSA) . This selectivity is a key research advantage, as it minimizes off-target effects on the broader microbiota and reduces the potential for inducing resistance in non-target bacterial species . Clinical phase II trials have demonstrated that this compound is efficacious and well-tolerated in patients with acute bacterial skin and skin structure infections (ABSSSI), showing non-inferiority to the standard-of-care combination of vancomycin and linezolid . Furthermore, its development for other serious staphylococcal infections, such as bone and joint infections (BJI), is ongoing, with recent pharmacokinetic-pharmacodynamic (PK-PD) data supporting its use in these areas . This compound is formulated for both intravenous and oral administration, facilitating sequential therapy in clinical research settings . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N3O7P B605207 Afabicin CAS No. 1518800-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N3O7P/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYMDQMXVPJNTH-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518800-35-5
Record name Afabicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1518800355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afabicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AFABICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMM8663H2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Afabicin's Precision Strike: A Technical Guide to the Inhibition of Staphylococcal FabI

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LAUSANNE, SWITZERLAND – November 7, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of afabicin, a first-in-class antibiotic, on its molecular target, the enoyl-acyl carrier protein reductase (FabI) of Staphylococcus aureus. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of infectious diseases and antimicrobial resistance.

Executive Summary

This compound is a novel antibiotic with potent and specific activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). It is a prodrug that is converted in vivo to its active moiety, this compound desphosphono.[1][2] This active form selectively inhibits the staphylococcal FabI enzyme, a critical component of the bacterial type II fatty acid synthesis (FASII) pathway.[3] The inhibition of FabI disrupts the production of essential fatty acids, leading to bacterial growth inhibition and cell death. This targeted mechanism of action results in a narrow spectrum of activity, preserving the host's microbiome.[4] Clinical trials have demonstrated this compound's efficacy and safety in treating acute bacterial skin and skin structure infections (ABSSSI) caused by staphylococci.[5][6]

Mechanism of Action: From Prodrug to Potent Inhibitor

This compound's journey to its target begins with its systemic administration as a prodrug, this compound (Debio 1450).[2] Following administration, it undergoes rapid conversion to its active form, this compound desphosphono (Debio 1452), through the cleavage of a phosphate group.[7] This activation step is crucial for its therapeutic effect.

Afabicin_Activation This compound This compound (Prodrug) Active_this compound This compound Desphosphono (Active Moiety) This compound->Active_this compound In vivo conversion Phosphate Phosphate Group This compound->Phosphate Cleavage

Figure 1: Prodrug Activation of this compound.

The active this compound desphosphono then targets the FabI enzyme within the staphylococcal cytoplasm. FabI catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis: the NADH-dependent reduction of a trans-2-enoyl-acyl carrier protein (enoyl-ACP) to an acyl-ACP.[8] By inhibiting this crucial step, this compound desphosphono effectively halts the production of fatty acids necessary for bacterial membrane synthesis and other vital cellular processes.

FabI_Inhibition_Pathway cluster_FASII Fatty Acid Synthesis II (FASII) Elongation Cycle Malonyl-ACP Malonyl-ACP Beta-ketoacyl-ACP β-ketoacyl-ACP Malonyl-ACP->Beta-ketoacyl-ACP FabF/B Acyl-ACP_n Acyl-ACP (n) Acyl-ACP_n->Beta-ketoacyl-ACP Beta-hydroxyacyl-ACP β-hydroxyacyl-ACP Beta-ketoacyl-ACP->Beta-hydroxyacyl-ACP FabG Enoyl-ACP trans-2-Enoyl-ACP Beta-hydroxyacyl-ACP->Enoyl-ACP FabZ/A Acyl-ACP_n2 Acyl-ACP (n+2) Enoyl-ACP->Acyl-ACP_n2 FabI Fatty Acid Synthesis Fatty Acid Synthesis Acyl-ACP_n2->Fatty Acid Synthesis Incorporation into membranes, etc. This compound This compound Desphosphono FabI_Enzyme FabI Enzyme This compound->FabI_Enzyme Binds to and inhibits NADH NADH NADH->Enoyl-ACP

Figure 2: Mechanism of Action of this compound on the Staphylococcal FabI Enzyme.

Quantitative Analysis of this compound's Activity

The potency of this compound desphosphono has been quantified through various in vitro assays, demonstrating its strong inhibitory effect on S. aureus FabI and its potent antibacterial activity.

Enzyme Inhibition

Biochemical characterization of the inhibition of S. aureus FabI by this compound desphosphono has determined its inhibition constant (Ki).

CompoundTarget EnzymeKi (nM)Reference
This compound Desphosphono (Debio 1452)S. aureus FabI12.8 ± 0.5[8]
Antibacterial Activity

The minimum inhibitory concentration (MIC) values of this compound desphosphono have been determined against a large number of clinical isolates of S. aureus, including both methicillin-susceptible (S. aureus) and methicillin-resistant (S. aureus) strains.

OrganismStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
S. aureusMSSA0.004 - 0.008≤0.015 - 0.016[9][10]
S. aureusMRSA0.004 - 0.008≤0.015 - 0.016[9][10]
S. aureusAll Strains0.0040.016[10]
S. aureusHA-MRSA0.004-[8]
S. aureusCA-MRSA0.03-[8]

Note: MIC values can vary slightly based on the collection of clinical isolates and testing methodologies.

Experimental Protocols

The determination of this compound's mechanism of action relies on a series of well-established experimental protocols.

FabI Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified FabI.

Objective: To determine the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50) and to calculate the inhibition constant (Ki).

General Protocol:

  • Protein Expression and Purification: The gene encoding S. aureus FabI is cloned and expressed in a suitable host (e.g., E. coli). The recombinant FabI protein is then purified to homogeneity.

  • Assay Components:

    • Purified S. aureus FabI enzyme.

    • Substrate: Crotonyl-ACP or a suitable surrogate such as crotonyl-CoA.

    • Cofactor: NADH.

    • Test compound (this compound desphosphono) at various concentrations.

    • Assay buffer (e.g., Tris-HCl with necessary co-factors).

  • Assay Procedure:

    • The reaction is initiated by adding the enzyme to a mixture containing the buffer, NADH, and the test compound.

    • The consumption of NADH is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The initial velocity of the reaction is calculated for each inhibitor concentration.

  • Data Analysis:

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • The Ki value is determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).[8]

FabI_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_FabI Purify S. aureus FabI Mix_Components Mix Assay Components: Buffer, NADH, Inhibitor Purify_FabI->Mix_Components Prepare_Reagents Prepare Substrate (Crotonyl-ACP), Cofactor (NADH), and Buffers Prepare_Reagents->Mix_Components Prepare_Inhibitor Prepare Serial Dilutions of This compound Desphosphono Prepare_Inhibitor->Mix_Components Add_Enzyme Initiate Reaction with FabI Mix_Components->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Monitor_Absorbance->Calculate_Velocity Determine_IC50 Determine IC50 Calculate_Velocity->Determine_IC50 Determine_Ki Determine Ki Calculate_Velocity->Determine_Ki

Figure 3: Experimental Workflow for a FabI Inhibition Assay.
Fatty Acid Synthesis Inhibition Assay

This whole-cell assay confirms that the antibiotic's mode of action involves the inhibition of fatty acid synthesis.

Objective: To measure the effect of the test compound on the incorporation of a radiolabeled precursor into cellular fatty acids.

General Protocol:

  • Bacterial Culture: S. aureus is grown to the mid-logarithmic phase.

  • Labeling: A radiolabeled precursor, such as [¹⁴C]-acetate, is added to the bacterial culture in the presence and absence of the test compound (this compound desphosphono) at various concentrations.

  • Incubation: The cultures are incubated to allow for the incorporation of the radiolabel into newly synthesized fatty acids.

  • Lipid Extraction: The bacterial cells are harvested, and total lipids are extracted using organic solvents.

  • Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

  • Data Analysis: The inhibition of fatty acid synthesis is calculated by comparing the radioactivity in the treated samples to that in the untreated control.[8]

Conclusion

This compound represents a significant advancement in the fight against staphylococcal infections. Its novel mechanism of action, centered on the targeted inhibition of the essential FabI enzyme, provides a potent and selective therapeutic option. The data presented in this technical guide underscore the robust scientific foundation for this compound's clinical development and its promise as a valuable tool for clinicians. Further research into the nuances of its interaction with FabI and potential resistance mechanisms will continue to be a priority in the ongoing effort to combat antimicrobial resistance.

References

An In-Depth Technical Guide to Afabicin and its Active Metabolite, Afabicin Desphosphono

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afabicin (formerly Debio 1450) is a first-in-class antibiotic prodrug that is rapidly converted in vivo to its active moiety, this compound desphosphono (formerly Debio 1452). This active metabolite selectively targets and inhibits the staphylococcal enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid synthesis II (FASII) pathway. This targeted mechanism of action confers a narrow spectrum of activity, primarily against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). Clinical development has focused on treating acute bacterial skin and skin structure infections (ABSSSI) and bone and joint infections (BJI). This guide provides a comprehensive overview of the mechanism of action, preclinical data, clinical findings, and key experimental methodologies related to this compound and its active desphosphono metabolite.

Mechanism of Action: Targeting Staphylococcal Fatty Acid Synthesis

This compound desphosphono exerts its bactericidal activity by inhibiting the FabI enzyme, which is essential for the elongation of fatty acid chains in staphylococci.[1][2] The FASII pathway is distinct from the type I fatty acid synthesis (FASI) pathway found in mammals, providing a selective target for antimicrobial therapy.[3]

The inhibition of FabI disrupts the production of essential fatty acids required for bacterial cell membrane biosynthesis, leading to bacterial cell death.[3][4] This targeted action against a highly conserved staphylococcal enzyme results in potent activity against this genus while sparing the host's microbiome.[2]

Afabicin_Mechanism_of_Action cluster_bacterium Staphylococcus Cell Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA FASII_Elongation_Cycle Fatty Acid Synthesis II (FASII) Elongation Cycle Malonyl-CoA->FASII_Elongation_Cycle Enoyl-ACP trans-2-enoyl-ACP FASII_Elongation_Cycle->Enoyl-ACP FabI FabI Enzyme (Enoyl-ACP Reductase) Enoyl-ACP->FabI Substrate Acyl-ACP Acyl-ACP FabI->Acyl-ACP Product Fatty_Acids Fatty Acid Production Acyl-ACP->Fatty_Acids Membrane Bacterial Cell Membrane Biosynthesis Fatty_Acids->Membrane Cell_Death Bacterial Cell Death Afabicin_Desphosphono This compound Desphosphono Afabicin_Desphosphono->FabI Inhibits

Figure 1: Mechanism of action of this compound desphosphono.

In Vitro and In Vivo Non-Clinical Studies

In Vitro Potency

This compound desphosphono demonstrates potent in vitro activity against a wide range of S. aureus isolates, including those resistant to other classes of antibiotics.

Organism Number of Isolates MIC50 (µg/mL) MIC90 (µg/mL) Reference
Methicillin-Susceptible S. aureus (MSSA)Baseline Isolates from NCT024269180.008≤0.015[1]
Methicillin-Resistant S. aureus (MRSA)Baseline Isolates from NCT024269180.008≤0.015[1]
S. aureus (Overall)872Not Reported0.015[5]

Table 1: In Vitro Activity of this compound Desphosphono against Staphylococcus aureus

Pharmacokinetics and Tissue Distribution

Following intravenous or oral administration, the prodrug this compound is rapidly converted to its active metabolite, this compound desphosphono.[1] Phase 1 studies in healthy volunteers have indicated a time to maximum concentration (Tmax) for this compound desphosphono of 2 to 4 hours post-dose.[1]

A study in patients undergoing elective hip replacement surgery demonstrated good penetration of this compound desphosphono into bone and surrounding tissues.[6]

Tissue Mean AUCtissue/AUCplasma Ratio Reference
Cortical Bone0.21[6]
Cancellous Bone0.40[6]
Bone Marrow0.32[6]
Soft Tissue0.35[6]
Synovial Fluid0.61[6]

Table 2: Tissue Penetration of this compound Desphosphono

Clinical Development

This compound has been evaluated in Phase 2 clinical trials for the treatment of ABSSSI and BJI.

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

A Phase 2, randomized, double-blind, non-inferiority trial (NCT02426918) compared two dosing regimens of this compound with vancomycin/linezolid in 330 patients with ABSSSI caused by staphylococci.[1][2]

Treatment Group Dosing Regimen (IV followed by Oral) Early Clinical Response at 48-72h (mITT Population) Non-inferiority vs. Vancomycin/Linezolid (95% CI) Reference
Low-Dose (LD) this compound80 mg IV BID / 120 mg PO BID94.6%-3.5% (-10.8% to 3.9%)[1]
High-Dose (HD) this compound160 mg IV BID / 240 mg PO BID90.1%1.0% (-7.3% to 9.2%)[1]
Vancomycin/Linezolid1g or 15mg/kg IV BID / 600 mg PO BID91.1%-[1]

Table 3: Efficacy Results from the Phase 2 ABSSSI Trial (NCT02426918)

Both this compound dosing regimens were well-tolerated. The most common treatment-emergent adverse events were headache and nausea.[1]

Adverse Event LD this compound (n=110) HD this compound (n=107) Vancomycin/Linezolid (n=107) Reference
Any TEAE40.9%45.8%43.0%[1]
Headache9.1%16.8%10.3%[1]
Nausea6.4%8.4%12.1%[1]
Diarrhea4.5%3.7%7.5%[1]

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 2 ABSSSI Trial

Bone and Joint Infections (BJI)

A Phase 2, open-label, active-controlled trial (NCT03723551) is evaluating the safety, tolerability, and efficacy of this compound in patients with BJI due to Staphylococcus.[7][8] Initial results from a cohort treated for 2-3 weeks showed a clinical response rate and safety profile for this compound that was comparable to the standard of care.[9] Further results from this ongoing study are anticipated.[10]

Afabicin_Clinical_Trial_Workflow cluster_ABSSSI Phase 2 ABSSSI Trial (NCT02426918) cluster_BJI Phase 2 BJI Trial (NCT03723551) ABSSSI_Patients Patients with Staphylococcal ABSSSI (n=330) ABSSSI_Randomization Randomization (1:1:1) ABSSSI_Patients->ABSSSI_Randomization LD_this compound Low-Dose this compound ABSSSI_Randomization->LD_this compound HD_this compound High-Dose this compound ABSSSI_Randomization->HD_this compound Van_Lin Vancomycin/Linezolid ABSSSI_Randomization->Van_Lin ABSSSI_Primary_Endpoint Primary Endpoint: Early Clinical Response at 48-72h LD_this compound->ABSSSI_Primary_Endpoint ABSSSI_Safety Safety Assessment LD_this compound->ABSSSI_Safety HD_this compound->ABSSSI_Primary_Endpoint HD_this compound->ABSSSI_Safety Van_Lin->ABSSSI_Primary_Endpoint Van_Lin->ABSSSI_Safety ABSSSI_Results Non-inferiority Demonstrated Good Tolerability ABSSSI_Primary_Endpoint->ABSSSI_Results ABSSSI_Safety->ABSSSI_Results BJI_Patients Patients with Staphylococcal BJI BJI_Treatment Treatment Arms: This compound vs. Standard of Care BJI_Patients->BJI_Treatment BJI_Endpoints Primary Endpoints: Safety & Tolerability Secondary: Efficacy BJI_Treatment->BJI_Endpoints BJI_Results Ongoing - Initial results suggest comparable safety and efficacy BJI_Endpoints->BJI_Results FabI_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, FabI Enzyme, Substrate (Crotonoyl-ACP), and Cofactor (NADH) Start->Prepare_Reagents Add_Inhibitor Dispense serial dilutions of This compound Desphosphono into microtiter plate wells Prepare_Reagents->Add_Inhibitor Add_Enzyme_Cofactor Add FabI enzyme and NADH to wells Add_Inhibitor->Add_Enzyme_Cofactor Pre_Incubate Pre-incubate enzyme and inhibitor Add_Enzyme_Cofactor->Pre_Incubate Initiate_Reaction Initiate reaction by adding Crotonoyl-ACP substrate Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor decrease in NADH absorbance at 340 nm over time (e.g., 20 min at 30°C) Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate initial reaction velocities Monitor_Absorbance->Calculate_Velocity Determine_Ki Determine inhibition constant (Ki) by fitting data to kinetic models Calculate_Velocity->Determine_Ki End End Determine_Ki->End Time_Kill_Assay_Workflow Start Start Prepare_Inoculum Prepare standardized S. aureus inoculum (e.g., ~5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB) Start->Prepare_Inoculum Inoculate Inoculate the tubes with the prepared bacterial suspension Prepare_Inoculum->Inoculate Add_Antibiotic Add various concentrations of This compound Desphosphono (e.g., 0.25x to 16x MIC) to culture tubes Add_Antibiotic->Inoculate Incubate Incubate at 37°C with shaking Inoculate->Incubate Sample_Collection Collect aliquots at specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours) Incubate->Sample_Collection Serial_Dilution Perform serial dilutions of the collected samples Sample_Collection->Serial_Dilution Plating Plate dilutions onto agar plates (e.g., Mueller-Hinton Agar) Serial_Dilution->Plating Incubate_Plates Incubate plates (e.g., 24h at 37°C) Plating->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. time to generate time-kill curves Count_CFU->Plot_Data End End Plot_Data->End

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Afabicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afabicin (formerly Debio 1450, AFN-1720) is a first-in-class, narrow-spectrum antibiotic specifically targeting Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It functions as a prodrug, which, upon administration, is converted to its active form, this compound desphosphono (Debio 1452 or AFN-1252).[3] The active metabolite inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial cell membrane integrity.[4][5][6] This document provides a detailed overview of the chemical structure of this compound, a proposed synthetic pathway based on established chemical principles, and its mechanism of action.

Chemical Structure and Properties

This compound is a phosphate prodrug designed to improve the solubility and pharmacokinetic properties of the active compound.[2] Its chemical structure is characterized by a 1,8-naphthyridinone core linked to a 3-methylbenzofuran moiety via an acrylamide linker. The phosphate group is attached to the naphthyridinone core through a hydroxymethyl group.

PropertyValueReference(s)
IUPAC Name (E)-(6-(3-(methyl((3-methylbenzofuran-2-yl)methyl)amino)-3-oxoprop-1-en-1-yl)-2-oxo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)methyl dihydrogen phosphate[3]
Chemical Formula C23H24N3O7P[3]
Molecular Weight 485.43 g/mol [3]
CAS Number 1518800-35-5[3]
SMILES CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O[3]

Proposed Synthesis of this compound

While a detailed, step-by-step experimental protocol for the industrial synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on the synthesis of its core structural components: the 1,8-naphthyridinone scaffold and the 3-methylbenzofuran-2-yl)methanamine side chain, followed by their coupling and subsequent phosphorylation.

Synthesis of the 1,8-Naphthyridinone Core

The 1,8-naphthyridinone core can be synthesized through various methods, with the Friedländer annulation being a common and effective approach.[7][8] This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group.

A generalized experimental protocol for a similar transformation is as follows:

Protocol: Friedländer Annulation for 1,8-Naphthyridinone Synthesis

  • Reaction Setup: A mixture of 2-aminonicotinaldehyde (1 equivalent) and an active methylene compound (e.g., a β-keto ester or malonate derivative, 1.1 equivalents) is dissolved in a suitable solvent such as ethanol or water.[8]

  • Catalyst Addition: A catalytic amount of a base (e.g., piperidine, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid) is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 1,8-naphthyridinone derivative.

Synthesis of the 3-Methylbenzofuran Side Chain

The synthesis of the N-methyl-1-(3-methylbenzofuran-2-yl)methanamine side chain can be achieved through a multi-step process starting from a substituted salicylaldehyde or a related precursor.[9][10][11][12]

Protocol: Synthesis of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine

  • Benzofuran Formation: A common method for constructing the benzofuran ring is the Perkin rearrangement or a related cyclization reaction. For instance, reacting a salicylaldehyde derivative with an α-halo ketone in the presence of a base can yield the benzofuran core.[12]

  • Functional Group Introduction: The 2-position of the benzofuran can be functionalized to introduce a methylamine group. This could involve Vilsmeier-Haack formylation to introduce a formyl group, followed by reductive amination with methylamine.[10]

  • Purification: Each intermediate and the final product would be purified using standard techniques such as column chromatography or distillation.

Coupling and Final Modification

The final steps in the synthesis of this compound would involve coupling the 1,8-naphthyridinone core with the benzofuran side chain and subsequent phosphorylation.

Protocol: Amide Coupling and Phosphorylation

  • Amide Bond Formation: The 1,8-naphthyridinone intermediate, functionalized with a carboxylic acid or its activated derivative at the appropriate position, is coupled with the synthesized N-methyl-1-(3-methylbenzofuran-2-yl)methanamine. Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (hydroxybenzotriazole) can be employed.

  • Introduction of the Hydroxymethyl Group: A hydroxymethyl group is introduced at the N1 position of the naphthyridinone ring, for example, by reaction with formaldehyde or a suitable equivalent.

  • Phosphorylation: The final step is the phosphorylation of the hydroxymethyl group. This can be achieved using a phosphorylating agent like phosphorus oxychloride (POCl3) or a phosphoramidite reagent, followed by hydrolysis to yield the dihydrogen phosphate ester.

  • Final Purification: The final product, this compound, would be purified by techniques such as preparative high-performance liquid chromatography (HPLC) to ensure high purity.

Mechanism of Action

This compound is a prodrug that is intracellularly converted to its active form, this compound desphosphono, by host phosphatases.[5] The active metabolite then targets and inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[4][6] FabI is a key enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, responsible for catalyzing the final, rate-limiting step in the elongation cycle of fatty acid chains.[13][14] By inhibiting FabI, this compound desphosphono disrupts the synthesis of essential fatty acids required for the construction and maintenance of the bacterial cell membrane, ultimately leading to bacterial cell death.[6] The specificity of this compound for Staphylococcus species is attributed to the unique characteristics of the staphylococcal FabI enzyme.[5]

Afabicin_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Bacterial Cytoplasm This compound This compound (Prodrug) Afabicin_active This compound Desphosphono (Active Drug) This compound->Afabicin_active Host Phosphatases FabI FabI Enzyme Afabicin_active->FabI Inhibition FAS_pathway Fatty Acid Synthesis (FAS-II) FabI->FAS_pathway Catalyzes Cell_death Bacterial Cell Death FabI->Cell_death Disruption leads to Cell_membrane Bacterial Cell Membrane Integrity FAS_pathway->Cell_membrane Maintains Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation Preclinical Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening Lead_opt Lead Optimization HTS->Lead_opt Synthesis Chemical Synthesis Lead_opt->Synthesis In_vitro In Vitro Assays (MIC, MBC) Synthesis->In_vitro Enzyme_kinetics Enzyme Kinetics (FabI Inhibition) In_vitro->Enzyme_kinetics In_vivo In Vivo Models (Animal infection models) Enzyme_kinetics->In_vivo Tox Toxicology Studies In_vivo->Tox Phase_I Phase I Trials (Safety, PK/PD) Tox->Phase_I Phase_II Phase II Trials (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III

References

The Discovery and Development of FabI Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. One promising target is the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and is distinct from the mammalian fatty acid synthesis (FAS-I) system.[1] Within this pathway, the enoyl-acyl carrier protein (ACP) reductase, known as FabI, catalyzes the final and rate-limiting step in the elongation cycle of fatty acid synthesis.[2][3] Its inhibition leads to the disruption of bacterial cell membrane integrity and ultimately cell death.[4] This technical guide provides an in-depth overview of the discovery and development of FabI inhibitors, focusing on key compound classes, experimental methodologies, and the logical progression from target identification to potential clinical candidates.

The Role of FabI in Bacterial Fatty Acid Synthesis

The bacterial FAS-II pathway is a multi-enzyme system responsible for the synthesis of saturated fatty acids. FabI, an NADH/NADPH-dependent oxidoreductase, plays a crucial role in this process by catalyzing the reduction of a double bond in the growing acyl chain attached to an acyl carrier protein (ACP). The inhibition of FabI disrupts the entire FAS-II pathway, leading to a depletion of essential fatty acids necessary for bacterial survival.[5]

FASII_Pathway Malonyl_CoA Malonyl-CoA FabD FabD Malonyl_CoA->FabD Malonyl_ACP Malonyl-ACP FabH FabH Malonyl_ACP->FabH Acetyl_CoA Acetyl-CoA Acetyl_CoA->FabH Acyl_ACP Acyl-ACP (Cn) Ketoacyl_ACP β-Ketoacyl-ACP Acyl_ACP->Ketoacyl_ACP FabG FabG Ketoacyl_ACP->FabG Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabZ_A FabZ/A Hydroxyacyl_ACP->FabZ_A Enoyl_ACP trans-2-Enoyl-ACP FabI FabI Enoyl_ACP->FabI Acyl_ACP_n2 Acyl-ACP (Cn+2) Elongation_Cycle Elongation Cycle Acyl_ACP_n2->Elongation_Cycle FabD->Malonyl_ACP FabH->Ketoacyl_ACP FabG->Hydroxyacyl_ACP FabZ_A->Enoyl_ACP FabI->Acyl_ACP_n2 Inhibitor FabI Inhibitors Inhibitor->FabI Elongation_Cycle->Acyl_ACP

Key Classes of FabI Inhibitors

Several classes of compounds have been identified and developed as inhibitors of FabI.

  • Triclosan and its Analogs: Triclosan is a broad-spectrum antimicrobial agent that has been widely used in consumer products.[5][6] It acts as a potent inhibitor of FabI.[5][6] However, the emergence of resistance, often through mutations in the fabI gene, has limited its therapeutic potential.[7]

  • Isoniazid: A cornerstone in the treatment of tuberculosis, isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, forms an adduct with NAD+ that inhibits InhA, the FabI homolog in Mycobacterium tuberculosis.[8][9] Resistance to isoniazid can arise from mutations in either katG or inhA.[10]

  • Benzimidazoles: This class of compounds has shown promising inhibitory activity against FabI from various bacteria, including Francisella tularensis and Staphylococcus aureus.[11][12] Structure-activity relationship (SAR) studies have been conducted to optimize their potency and antibacterial spectrum.[11][13]

  • Diphenyl Ethers: Structure-based drug design has led to the development of diphenyl ether inhibitors with nanomolar activity against FabI.[9] These compounds are often slow-onset inhibitors, which can lead to an increased residence time on the enzyme.[9][14]

  • Modern Synthetic Inhibitors:

    • Debio 1452 (Afabicin): This is a potent and selective inhibitor of S. aureus FabI.[15][16] Its prodrug, Debio 1450 (this compound), has undergone clinical development for the treatment of staphylococcal infections.[2][3] It exhibits impressive activity against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA).[16][17]

    • Fabimycin: A more recent discovery, fabimycin is a FabI inhibitor with potent activity against challenging Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[2][18][19] This represents a significant advancement, as many previous FabI inhibitors lacked strong Gram-negative activity.[2]

Quantitative Data on FabI Inhibitors

The following tables summarize the in vitro activity of key FabI inhibitors.

Table 1: Enzyme Inhibition Data (IC50)

CompoundTarget EnzymeIC50 (nM)Reference(s)
TriclosanE. coli FabI2,000[5][20]
TriclosanE. coli FabI (G93V mutant)10,000[5][7][20]
TriclosanP. aeruginosa FabI7,000[6]
MUT056399S. aureus FabI12[21]
MUT056399E. coli FabI58[21]
SB633857S. aureus FabI52[22]
SB627696S. aureus FabI64[22]
SB663042S. aureus FabI<3[22]
IsoniazidM. tuberculosis InhA1,560[23]
NITD-529M. tuberculosis InhA9,600[8]
NITD-564M. tuberculosis InhA590[8]
GSK138M. tuberculosis InhA40[10]
FabimycinA. baumannii FabI<10[2]
FabimycinE. coli FabI<10[2]

Table 2: Antibacterial Activity Data (MIC)

CompoundOrganismMIC (µg/mL)Reference(s)
Debio 1452 (this compound)
S. aureus (MSSA)MIC50: 0.004[16]
S. aureus (MRSA)MIC90: 0.008-0.03[16]
Coagulase-negative StaphylococciMIC50/90: 0.015/0.12[16]
AFN-1252
S. aureus (diverse clinical isolates)MIC90: ≤0.015[24]
S. aureus (MSSA & MRSA)0.004 - 0.008[17]
Fabimycin
S. aureus0.004[19]
E. coli MG16552[2][19]
K. pneumoniae (clinical isolates)MIC90: 4[2][18]
A. baumannii (clinical isolates)MIC90: 8[2][18]
MUT056399
S. aureus (MSSA, MRSA, linezolid-resistant)MIC90: 0.03-0.12[21]
Coagulase-negative StaphylococciMIC90: 0.12-4[21]

Experimental Protocols

FabI Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds against FabI is a spectrophotometric or fluorometric assay that monitors the consumption of NADH.

Principle: The FabI-catalyzed reduction of a trans-2-enoyl-ACP substrate is dependent on the cofactor NADH (or NADPH). The oxidation of NADH to NAD+ results in a decrease in absorbance at 340 nm or a decrease in fluorescence.

Typical Protocol:

  • Reagents and Buffers:

    • Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.2), 100 mM ammonium acetate, 0.05% Pluronic F-68.

    • Enzyme: Purified recombinant FabI protein.

    • Substrate: Crotonyl-CoA or crotonyl-ACP.

    • Cofactor: NADH.

    • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • The assay is typically performed in a 96- or 384-well plate format.

    • A reaction mixture is prepared containing the assay buffer, substrate, and cofactor.

    • The test compound at various concentrations is added to the wells.

    • The reaction is initiated by the addition of the FabI enzyme.

    • The decrease in NADH absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm) is monitored over time at a constant temperature (e.g., 30°C).[1][3]

    • Initial reaction velocities are calculated from the progress curves.

  • Data Analysis:

    • The percent inhibition for each compound concentration is calculated relative to a no-inhibitor control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a standard method for determining MIC values.[25][26]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Typical Protocol (Broth Microdilution):

  • Materials:

    • 96-well microtiter plates.

    • Bacterial culture in the logarithmic growth phase.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Test compounds.

  • Procedure:

    • Serial two-fold dilutions of the test compound are prepared in the broth medium directly in the wells of the microtiter plate.[27][28]

    • A standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) is added to each well.

    • Positive (no drug) and negative (no bacteria) controls are included on each plate.

    • The plates are incubated at a suitable temperature (e.g., 37°C) for 16-20 hours.[25]

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[27] This can be assessed visually or with a plate reader.

Discovery and Development Workflow

The path from identifying a potential FabI inhibitor to a clinical candidate typically follows a structured workflow.

Inhibitor_Development_Workflow cluster_0 Discovery Phase cluster_1 Optimization & Preclinical Phase HTS High-Throughput Screening (HTS) (Biochemical or Phenotypic) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR, ADME/Tox) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo efficacy, safety) Lead_Opt->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Conclusion

FabI remains a compelling and validated target for the development of new antibacterial agents, particularly for combating resistant pathogens like MRSA. The discovery of inhibitors has evolved from broad-spectrum compounds like triclosan to highly specific and potent molecules such as Debio 1452 and the promising Gram-negative-active fabimycin. The continued exploration of novel scaffolds, guided by structure-based design and a deeper understanding of bacterial physiology, holds the potential to deliver the next generation of antibiotics to address the growing challenge of antimicrobial resistance.

References

In Vitro Efficacy of Afabicin Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Afabicin (formerly Debio 1450) against Methicillin-Resistant Staphylococcus aureus (MRSA). This compound is a first-in-class antibiotic, a prodrug of this compound desphosphono (formerly Debio 1452), which exhibits potent and specific activity against Staphylococcus species, including multi-drug resistant strains.[1][2] This document details its mechanism of action, summarizes key quantitative data from in vitro studies, and outlines the experimental protocols utilized in these assessments.

Mechanism of Action

This compound's active moiety, this compound desphosphono, targets and inhibits the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[3][4][5] This pathway is essential for the production of fatty acids required for bacterial cell membrane integrity and other vital functions. The inhibition of FabI disrupts this process, leading to bacterial growth inhibition and cell death.[4][5] The specificity of this compound for the staphylococcal FabI enzyme contributes to its narrow-spectrum activity, minimizing impact on the broader human microbiota.[3][4]

cluster_0 This compound Activation and Target Inhibition This compound This compound (Prodrug) Afabicin_desphosphono This compound desphosphono (Active Moiety) This compound->Afabicin_desphosphono Rapid Conversion in vivo FabI FabI Enzyme (Enoyl-ACP Reductase) Afabicin_desphosphono->FabI Inhibition FASII Fatty Acid Synthesis II (FASII) Pathway FabI->FASII Catalyzes final step Cell_Death Bacterial Cell Death FASII->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Quantitative Data: In Vitro Susceptibility of MRSA to this compound

The in vitro potency of this compound's active form, this compound desphosphono, has been evaluated against a large number of clinical MRSA isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, demonstrating the potent activity of this compound against these challenging pathogens.

Table 1: MIC Values of this compound desphosphono against S. aureus Strains

Study ReferenceNumber of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Debiopharm (2024)[6]872 S. aureus (including MSSA & MRSA)0.002–0.250.0040.016
Wittke F, et al. (2020)[1][2]MRSA isolates from a clinical trialNot Specified0.008≤0.015
TargetMol[7]S. aureus (including MRSA)0.004–0.060.0040.008

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of antimicrobial activity. The following sections describe the key in vitro experimental protocols used to characterize the activity of this compound against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound desphosphono is determined using standardized broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) guideline M07.[6][8]

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation:

    • MRSA isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours.

    • Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution:

    • A serial two-fold dilution of this compound desphosphono is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading:

    • The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

cluster_1 MIC Determination Workflow Start Start Prep_Inoculum Prepare MRSA Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Dilute_Drug Serial Dilution of this compound Dilute_Drug->Inoculate Incubate Incubate (16-20h, 35-37°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End cluster_2 Time-Kill Assay Workflow Start Start Prep_Culture Prepare Log-Phase MRSA Culture Start->Prep_Culture Add_this compound Add this compound (multiples of MIC) Prep_Culture->Add_this compound Incubate Incubate Add_this compound->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Iterative Process Dilute_Plate Serial Dilute and Plate Sample->Dilute_Plate Incubate_Plates Incubate Plates (18-24h) Dilute_Plate->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Plot_Data Plot Log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End cluster_3 Resistance Development Assessment Start Start Serial_Passage Serial Passage (Daily exposure to sub-MIC this compound) Start->Serial_Passage Spontaneous_Mutation Spontaneous Mutation Frequency Start->Spontaneous_Mutation Monitor_MIC Monitor MIC Increase Serial_Passage->Monitor_MIC End End Monitor_MIC->End Plate_High_Conc Plate high density culture on this compound (>4x MIC) Spontaneous_Mutation->Plate_High_Conc Calculate_Freq Calculate Mutation Frequency Plate_High_Conc->Calculate_Freq Calculate_Freq->End

References

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Afabicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afabicin (formerly Debio 1450) is a first-in-class, selective anti-staphylococcal antibiotic. It is a prodrug that is rapidly converted in vivo to its active moiety, this compound desphosphono (formerly Debio 1452). This compound exhibits a novel mechanism of action, inhibiting the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the fatty acid synthesis II (FASII) pathway in Staphylococcus species. This targeted approach results in a narrow spectrum of activity, primarily against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), while preserving the gut microbiota. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, including data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound's active form, this compound desphosphono, specifically targets and inhibits the FabI enzyme in staphylococci.[1][2] FabI is responsible for the final, rate-limiting step in the elongation cycle of bacterial fatty acid biosynthesis.[2][3] By inhibiting this enzyme, this compound disrupts the production of essential fatty acids required for bacterial cell membrane integrity and other vital functions, ultimately leading to bacterial cell death. The bacterial FASII pathway is distinct from the eukaryotic fatty acid synthesis (FAS-I) pathway, which contributes to the selective toxicity of this compound towards bacteria.[2]

Afabicin_Mechanism_of_Action cluster_bacterium Staphylococcus Cell Afabicin_prodrug This compound (Prodrug) Afabicin_active This compound Desphosphono (Active Moiety) Afabicin_prodrug->Afabicin_active Conversion FabI FabI Enzyme (Enoyl-ACP Reductase) Afabicin_active->FabI Inhibits FASII Fatty Acid Synthesis II (FASII) Pathway FabI->FASII Catalyzes final step of Fatty_Acids Essential Fatty Acids FASII->Fatty_Acids Produces Cell_Membrane Bacterial Cell Membrane Fatty_Acids->Cell_Membrane Essential for Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound in Staphylococcus.

Pharmacokinetics

This compound is available in both intravenous (IV) and oral formulations.[1] As a prodrug, it is rapidly converted to its active form, this compound desphosphono, after administration.[4][5]

Preclinical Pharmacokinetics

Studies in animal models, such as mice, have been crucial in characterizing the pharmacokinetic profile of this compound and its active moiety.

Table 1: Preclinical Pharmacokinetic Parameters of this compound Desphosphono in Mice

ParameterValueSpecies/ModelReference
Unbound fraction (fu)0.02Mouse[6]
Tissue PenetrationGoodMouse[3]
Clinical Pharmacokinetics

Phase 1 and 2 clinical trials have provided valuable data on the pharmacokinetics of this compound in humans.

Table 2: Clinical Pharmacokinetic Data for this compound and this compound Desphosphono

ParameterFormulationDoseValuePopulationReference
Tmax of this compound DesphosphonoIV or OralNot Specified2 to 4 hoursHealthy Volunteers[4]
Mean AUC Ratio (Synovial Fluid/Plasma)Oral240 mg BID0.61Patients undergoing hip replacement[7]
Mean Unbound AUC Ratio (Synovial Fluid/Plasma)Oral240 mg BID2.88Patients undergoing hip replacement[7]
Mean AUC Ratio (Cortical Bone/Plasma)Oral240 mg BID0.21Patients undergoing hip replacement[7]
Mean AUC Ratio (Cancellous Bone/Plasma)Oral240 mg BID0.40Patients undergoing hip replacement[7]
Mean AUC Ratio (Bone Marrow/Plasma)Oral240 mg BID0.32Patients undergoing hip replacement[7]
Mean AUC Ratio (Soft Tissue/Plasma)Oral240 mg BID0.35Patients undergoing hip replacement[7]

Pharmacodynamics

The pharmacodynamics of this compound are characterized by its potent and specific activity against Staphylococcus species.

In Vitro Activity

This compound desphosphono has demonstrated potent in vitro activity against a large number of clinical isolates of S. aureus, including strains resistant to other antibiotics.

Table 3: In Vitro Activity of this compound Desphosphono Against Staphylococcus aureus

OrganismNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
S. aureus (MSSA & MRSA)Not Specified-0.008≤0.015[4]
S. aureus>5,000--0.016[3]
S. aureus8720.002 - 0.25-0.015[8]
In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in various animal models of infection.

Table 4: Pharmacodynamic Targets for this compound Desphosphono from a Mouse Thigh Infection Model

EndpointfAUC/MIC RatioReference
Net bacterial stasis2.2[8]
1-log10 CFU reduction3.4[8]
2-log10 CFU reduction8.4[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound desphosphono is determined by broth microdilution or agar dilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Serial_Dilutions Prepare serial dilutions of This compound desphosphono in broth or agar Prepare_Inoculum->Serial_Dilutions Inoculate Inoculate dilutions with bacterial suspension Serial_Dilutions->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for bacterial growth Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of this compound and to determine its PK/PD indices.

  • Immunosuppression: Mice are rendered neutropenic by the administration of cyclophosphamide.[11]

  • Infection: A standardized inoculum of S. aureus is injected into the thigh muscle of the mice.[11][12]

  • Treatment: this compound is administered at various doses and schedules, typically starting 2 hours post-infection.[11][12]

  • Endpoint: At specific time points, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (colony-forming units per gram of tissue).[12]

  • PK/PD Analysis: Plasma samples are collected to determine the pharmacokinetic profile of this compound desphosphono. The relationship between drug exposure (e.g., fAUC) and the change in bacterial load is then modeled to determine the PK/PD targets associated with efficacy.[8]

Mouse_Thigh_Infection_Model_Workflow Start Start Immunosuppression Induce neutropenia in mice (e.g., with cyclophosphamide) Start->Immunosuppression Infection Inject S. aureus into thigh muscle Immunosuppression->Infection Treatment Administer this compound at various doses Infection->Treatment Euthanasia Euthanize mice at predetermined time points Treatment->Euthanasia PK_Sampling Collect plasma for PK analysis Treatment->PK_Sampling Tissue_Harvest Harvest and homogenize thigh muscle Euthanasia->Tissue_Harvest Bacterial_Quantification Determine bacterial load (CFU/g) Tissue_Harvest->Bacterial_Quantification PK_PD_Analysis Correlate drug exposure with bacterial killing Bacterial_Quantification->PK_PD_Analysis PK_Sampling->PK_PD_Analysis End End PK_PD_Analysis->End

Caption: Workflow of the murine thigh infection model for in vivo efficacy testing.

Microbiome Sparing Effects

A key advantage of this compound's narrow spectrum of activity is its potential to spare the host's gut microbiota. Studies in both mice and humans have shown that oral administration of this compound does not significantly alter the diversity or richness of the gut microbiota, in contrast to broad-spectrum antibiotics like clindamycin, linezolid, and moxifloxacin, which cause extensive dysbiosis.[10][13]

Resistance

As with any antimicrobial agent, the potential for resistance development is a consideration. The novel mechanism of action of this compound, targeting FabI, means there is no cross-resistance with other classes of antibiotics.[1]

Clinical Development

This compound has completed a Phase 2 clinical trial for the treatment of acute bacterial skin and skin structure infections (ABSSSI), where it demonstrated non-inferiority to vancomycin/linezolid.[1][4] It is currently in Phase 2 development for the treatment of bone and joint infections (BJI) caused by staphylococci.[1]

Table 5: Overview of Key Clinical Trials for this compound

PhaseIndicationComparatorKey FindingsClinicalTrials.gov IDReference
Phase 2ABSSSIVancomycin/LinezolidNon-inferiority, well-toleratedNCT02426918[4]
Phase 2Bone and Joint InfectionsStandard of CareOngoingNCT03723551[14]
Phase 1Bone and Joint Tissue PenetrationN/AGood penetration into bone and synovial fluidNCT02726438[7]

Conclusion

This compound is a promising new antibiotic with a unique mechanism of action and a favorable pharmacokinetic and pharmacodynamic profile for the targeted treatment of staphylococcal infections. Its narrow spectrum of activity and microbiome-sparing properties make it a valuable potential addition to the armamentarium against antibiotic-resistant bacteria. Further clinical development will continue to elucidate its role in managing challenging staphylococcal infections.

References

Afabicin's Impact on Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Afabicin (Debio 1450) is a first-in-class, narrow-spectrum antibiotic specifically designed for the treatment of Staphylococcus infections.[1][2] As a prodrug, this compound is converted in vivo to its active moiety, this compound desphosphono (Debio 1452), which selectively inhibits the staphylococcal FabI enzyme.[3][4] This enzyme is critical for the fatty acid synthesis pathway in staphylococci, and its inhibition leads to targeted bacterial eradication.[1][5] A significant advantage of this high selectivity is the minimal impact on the commensal human gut microbiota, a stark contrast to the dysbiosis often caused by broad-spectrum antibiotics.[6][7] This technical guide synthesizes the available preclinical and clinical data, detailing the experimental protocols and quantitative outcomes that demonstrate this compound's microbiota-sparing properties. The findings position this compound as a promising therapeutic that could reduce complications associated with antibiotic-induced dysbiosis, such as Clostridioides difficile infection (CDI).[2][5]

Introduction to this compound

A Novel, Narrow-Spectrum Antibiotic

This compound is an investigational antibiotic developed for both intravenous and oral administration to treat infections caused by Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][8] It represents a new class of antibiotics that fulfills all four of the WHO's 2020 innovativeness criteria: a new chemical class, a new target, a new mode of action, and no cross-resistance with other antibiotic classes.[1] Clinical trials have demonstrated its non-inferiority to standard-of-care treatments like vancomycin/linezolid for acute bacterial skin and skin structure infections (ABSSSI), with a notable reduction in adverse events like diarrhea.[5][7]

Mechanism of Action: Targeting Staphylococcal FabI

The therapeutic activity of this compound stems from its active metabolite, this compound desphosphono. This molecule specifically targets and inhibits FabI, an enoyl-acyl carrier protein (ACP) reductase.[1][9] The FabI enzyme catalyzes the final, rate-limiting step in the bacterial fatty acid synthesis II (FASII) pathway, which is essential for bacterial membrane production, growth, and survival.[1][5] The high specificity of this mechanism is due to two key factors: the FASII pathway in bacteria is distinct from the FAS-I pathway in eukaryotes, and the FabI enzyme is not essential in all bacterial species, many of which possess alternative, functionally redundant isoforms (e.g., FabK, FabV).[3][5] This targeted action is the basis for this compound's narrow spectrum of activity and its minimal disturbance of the gut microbiome.[3][7]

Afabicin_Mechanism_of_Action cluster_host Host Circulation cluster_staph Staphylococcus Cell This compound This compound (Prodrug) Debio 1450 Active_Metabolite This compound Desphosphono (Active Moiety) This compound->Active_Metabolite In vivo conversion FabI FabI Enzyme (Enoyl-ACP Reductase) Active_Metabolite->FabI Inhibits FASII Fatty Acid Synthesis (FASII Pathway) FabI->FASII Catalyzes final step Membrane Bacterial Cell Membrane Integrity FASII->Membrane Death Bacterial Death Membrane->Death

Caption: Mechanism of this compound action.

Preclinical Evidence: Murine Models

Studies in mice have provided the foundational evidence for this compound's microbiota-sparing effects, especially when compared directly against broad-spectrum antibiotics.[2][10]

Experimental Protocol: Murine Microbiota Study

The key preclinical study involved monitoring the gut microbiota of mice undergoing a 10-day oral course of this compound.[3][6] This was compared to control groups receiving either a vehicle or human-equivalent doses of clindamycin, linezolid, or moxifloxacin.[3][6] Fecal samples were collected at baseline and throughout the study. Total DNA was extracted, and the hypervariable regions of the 16S rRNA gene were sequenced to analyze the taxonomic composition and diversity of the gut microbiota.[2][6]

Murine_Study_Workflow start Study Start groups Mouse Cohorts (n=4) - this compound - Clindamycin - Linezolid - Moxifloxacin start->groups treatment 10-Day Oral Dosing (Human-Equivalent Doses) groups->treatment sampling Fecal Sample Collection (Baseline & Post-Treatment) treatment->sampling analysis 16S rDNA Sequencing & Bioinformatic Analysis sampling->analysis endpoint Assess Microbiota Changes (Diversity, Richness, Composition) analysis->endpoint Antibiotic_Impact_Logic cluster_this compound This compound (Narrow-Spectrum) cluster_broad Broad-Spectrum Antibiotics A1 Targets Staphylococcal FabI Specifically A2 Minimal Effect on Commensal Gut Bacteria A1->A2 A3 Microbiota Preservation A2->A3 A4 Reduced Risk of C. difficile Infection A3->A4 B1 Target Common Bacterial Structures B2 Significant Disruption of Commensal Gut Bacteria B1->B2 B3 Gut Dysbiosis B2->B3 B4 Increased Risk of C. difficile Infection B3->B4

References

Methodological & Application

Application Notes and Protocols: Determination of Afabicin Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afabicin is a first-in-class antibiotic that selectively targets staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting the FabI enzyme, a crucial component of the bacterial fatty acid synthesis (FASII) pathway.[1][2] This novel mechanism of action makes it a promising candidate for treating challenging staphylococcal infections.[1][2] this compound is a prodrug that is converted in vivo to its active moiety, this compound desphosphono.[3][4] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound desphosphono against S. aureus isolates is critical for surveillance, clinical breakpoint determination, and research purposes.

This document provides a detailed protocol for determining the MIC of this compound desphosphono against S. aureus using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Mechanism of Action Signaling Pathway

This compound's active form, this compound desphosphono, specifically inhibits the enoyl-acyl carrier protein (ACP) reductase (FabI).[1][3] This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis.[2] By blocking FabI, this compound disrupts the production of essential fatty acids required for building and maintaining the bacterial cell membrane, ultimately leading to bacterial growth inhibition.

cluster_0 Bacterial Cytoplasm Afabicin_prodrug This compound (Prodrug) Afabicin_active This compound Desphosphono (Active Moiety) Afabicin_prodrug->Afabicin_active Conversion FabI FabI Enzyme (Enoyl-ACP Reductase) Afabicin_active->FabI Inhibits FASII Fatty Acid Synthesis II (FASII) Pathway FabI->FASII Catalyzes final step Membrane_disruption Cell Membrane Disruption FASII->Membrane_disruption Leads to Growth_inhibition Inhibition of Bacterial Growth Membrane_disruption->Growth_inhibition

Caption: this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the potent in vitro activity of this compound desphosphono against a large collection of S. aureus clinical isolates.

Table 1: this compound Desphosphono MIC Distribution against S. aureus (N=872) [6]

MIC (µg/mL)% of Isolates
0.00215.0
0.00445.0
0.00825.0
0.01610.0
0.033.0
0.061.0
0.120.5
0.250.5

Table 2: this compound Desphosphono MIC50 and MIC90 Values for S. aureus

Isolate TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference
MSSA0.008≤0.015[3][7]
MRSA0.008≤0.015[3][7]
All S. aureus0.0040.016[6][8]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 guidelines for broth microdilution antimicrobial susceptibility testing.[5][6]

Materials
  • This compound desphosphono analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • S. aureus isolates for testing (clinical and/or quality control strains)

  • S. aureus ATCC® 29213™ (Quality Control strain)

  • Sterile saline (0.85%) or PBS

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Experimental Workflow Diagram

cluster_workflow MIC Determination Workflow Prep_Inoculum 1. Prepare S. aureus Inoculum (0.5 McFarland standard) Prep_Plates 2. Prepare Serial Dilutions of This compound Desphosphono in CAMHB Prep_Inoculum->Prep_Plates Inoculate 3. Inoculate Microtiter Plate Wells Prep_Plates->Inoculate Incubate 4. Incubate Plates (35°C for 16-20 hours) Inoculate->Incubate Read_Results 5. Read and Interpret MIC Incubate->Read_Results

Caption: Broth Microdilution MIC Workflow.
Step-by-Step Methodology

  • Preparation of this compound Desphosphono Stock Solution:

    • Prepare a stock solution of this compound desphosphono in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • Further dilutions should be made in CAMHB to achieve the desired concentrations for the assay.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the S. aureus strain to be tested.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of this compound desphosphono in CAMHB directly in the 96-well microtiter plate. A common concentration range to test is 0.001 to 1 µg/mL.[5]

    • Each well should contain 50 µL of the appropriate this compound desphosphono concentration.

    • Include a growth control well containing only CAMHB and the bacterial inoculum, and a sterility control well containing only CAMHB.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth.

    • The MIC is defined as the lowest concentration of this compound desphosphono that completely inhibits visible growth of the organism.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Quality Control
  • The quality control strain, S. aureus ATCC® 29213™, should be tested concurrently with the clinical isolates.

  • The resulting MIC value for the QC strain should fall within the acceptable range as specified by CLSI guidelines.

Conclusion

This protocol provides a standardized method for determining the MIC of this compound desphosphono against S. aureus. Adherence to these guidelines will ensure accurate and reproducible results, which are essential for the continued development and clinical application of this novel anti-staphylococcal agent. The potent in vitro activity of this compound, as demonstrated by the low MIC values, highlights its potential as a valuable therapeutic option for treating S. aureus infections.

References

Application Notes and Protocols for Afabicin in a Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of afabicin (Debio 1450), a first-in-class antibiotic, in a murine thigh infection model. The protocols and data presented are synthesized from preclinical studies and are intended to guide researchers in designing and executing similar in vivo efficacy experiments. This compound is a prodrug that is rapidly converted in vivo to its active moiety, this compound desphosphono (Debio 1452), which targets the FabI enzyme in staphylococci, inhibiting fatty acid synthesis.[1][2][3][4][5]

Data Summary: this compound Dosage and Efficacy

The following table summarizes the quantitative data from studies evaluating the efficacy of this compound in murine thigh infection models against Staphylococcus aureus. These studies typically utilize either neutropenic or immunocompetent mice to assess the antimicrobial effect.

Mouse Model Bacterial Strain This compound (Prodrug) Dosage Range (mg/kg) Administration Route Dosing Frequency Efficacy Endpoint Key Findings References
NeutropenicS. aureus (9 strains, including MRSA)0.011 - 190IV or IPEvery 6 hours (q6h)Change in log10 CFU/thigh at 24, 48, and 72 hoursDose-dependent reduction in bacterial burden. A PK/PD model predicted in vivo bacterial counts at 24h within a ±1 log margin for most dosing groups.[2][6][7][2][6][7][8]
ImmunocompetentS. aureus ATCC 33591Dose-ranging studies (specific doses not detailed in abstract)Intraperitoneal (IP)Four times dailyChange in log10 CFU from baseline to 72 hoursThe free-drug plasma area under the concentration-time curve (fAUC)/MIC ratio was the PK/PD index most correlated with efficacy.[9][9]
NeutropenicS. aureusSingle dose of 129 mg/kg or repeated doses of 0.011 to 190 mg/kgIV or IPSingle dose or every 6 hoursBacterial colony counting from thigh tissuesThis compound significantly reduced the bacterial burden at the infection site, demonstrating potent in vivo activity.[8]

Experimental Protocols

This section details the methodologies for conducting a murine thigh infection model to evaluate the efficacy of this compound.

Animal Model and Preparation
  • Animal Strain: Female ICR or Swiss Webster mice are commonly used.[7]

  • Immunosuppression (for neutropenic model): To render mice neutropenic, cyclophosphamide is administered via intraperitoneal (IP) injections. A typical regimen involves 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.[7]

Bacterial Strain and Inoculum Preparation
  • Bacterial Strains: Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA) such as ATCC 33591, are used.[2][9]

  • Inoculum Preparation: Bacteria are grown to the mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth). The culture is then centrifuged, washed, and resuspended in a sterile saline or phosphate-buffered saline (PBS) to achieve a final concentration for injection. The inoculum size typically ranges from 8.0 × 10⁴ to 1.3 × 10⁷ colony-forming units (CFU) per thigh.[7]

Infection Procedure
  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject a defined volume (e.g., 0.1 mL) of the bacterial inoculum intramuscularly into the thigh of one or both hind limbs.

Drug Formulation and Administration
  • Formulation: this compound (Debio 1450) for in vivo studies can be formulated in 5% dextrose in water.[1]

  • Administration: Treatment is typically initiated 2 hours post-infection.[2][8] this compound can be administered via intravenous (IV) or intraperitoneal (IP) injection.[2][8] Dosages can range from a single high dose to multiple lower doses administered at set intervals (e.g., every 6 hours).[2][8]

Efficacy Assessment
  • Timepoints: Mice are euthanized at various time points post-treatment, such as 24, 48, and 72 hours.[2][9]

  • Tissue Processing:

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in a sterile buffer (e.g., PBS).

    • Perform serial ten-fold dilutions of the tissue homogenate.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Quantification: Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per thigh. The efficacy of the treatment is measured by the reduction in log10 CFU compared to the control group (vehicle-treated) or the initial bacterial load at the start of treatment.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Afabicin_Mechanism cluster_bacteria Staphylococcus aureus cluster_drug Drug Action FASII Fatty Acid Synthesis II (FASII) Pathway Enoyl_ACP Enoyl-ACP FabI FabI Enzyme (Enoyl-ACP Reductase) Enoyl_ACP->FabI substrate Acyl_ACP Acyl-ACP FabI->Acyl_ACP product This compound This compound (Prodrug) Debio 1450 Afabicin_desphosphono This compound desphosphono (Active Moiety) Debio 1452 This compound->Afabicin_desphosphono In vivo conversion Afabicin_desphosphono->FabI Inhibition

Caption: Mechanism of action of this compound against Staphylococcus aureus.

Experimental Workflow: Murine Thigh Infection Model

Murine_Thigh_Infection_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Immunosuppression 1. Immunosuppression (Cyclophosphamide, Optional) Inoculum_Prep 2. S. aureus Inoculum Preparation Infection 3. Intramuscular Thigh Infection Inoculum_Prep->Infection Treatment 4. This compound Administration (2h post-infection) Infection->Treatment Euthanasia 5. Euthanasia at Pre-defined Timepoints Treatment->Euthanasia Thigh_Homogenization 6. Thigh Homogenization Euthanasia->Thigh_Homogenization CFU_Plating 7. Serial Dilution and CFU Plating Thigh_Homogenization->CFU_Plating Data_Analysis 8. Data Analysis (log10 CFU Reduction) CFU_Plating->Data_Analysis

Caption: Workflow for the this compound murine thigh infection model.

References

Application Notes and Protocols for Creating a Staphylococcus aureus Skin Infection Model for Antibiotic Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing robust and reproducible Staphylococcus aureus skin infection models for the evaluation of novel antibiotic therapies. The described models include in vivo, ex vivo, and in vitro systems, each offering unique advantages for studying the pathogenesis of S. aureus skin infections and the efficacy of antimicrobial agents.

Introduction

Staphylococcus aureus is a leading cause of skin and soft tissue infections (SSTIs) worldwide, with the emergence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA), posing a significant therapeutic challenge.[1][2] Preclinical infection models are indispensable tools for understanding the complex host-pathogen interactions and for evaluating the in vivo efficacy of new antibiotics.[3][4] This document outlines detailed protocols for three commonly used S. aureus skin infection models: a murine subcutaneous abscess model, an ex vivo porcine skin explant model, and an in vitro keratinocyte infection model.

I. In Vivo Murine Subcutaneous Skin Infection Model

This model is widely used to study the in vivo efficacy of systemically or topically administered antibiotics against localized S. aureus skin infections.[3][5] It allows for the assessment of various endpoints, including lesion size, bacterial burden, and host immune responses.[3][4]

Experimental Workflow

cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints bacterial_prep Bacterial Culture (S. aureus) injection Subcutaneous Injection of S. aureus bacterial_prep->injection animal_prep Animal Acclimatization (e.g., BALB/c mice) shaving Shave Dorsal Area animal_prep->shaving shaving->injection treatment Administer Antibiotic (Test vs. Control) injection->treatment Post-infection lesion Measure Lesion Size treatment->lesion bacterial_load Determine Bacterial Load (CFU/g tissue) treatment->bacterial_load histology Histopathological Analysis treatment->histology cytokines Cytokine Profiling treatment->cytokines

Fig. 1: In Vivo Murine Subcutaneous Infection Workflow.
Protocol: Murine Subcutaneous Infection and Antibiotic Testing

Materials:

  • Staphylococcus aureus strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • 8-week-old BALB/c mice[6]

  • Electric shaver

  • Insulin syringes with 28-gauge needles

  • Calipers

  • Surgical scissors and forceps

  • Tissue homogenizer

  • Test antibiotic and vehicle control

Procedure:

  • Bacterial Preparation:

    • Inoculate S. aureus from a frozen stock into TSB and incubate overnight at 37°C with shaking.

    • Subculture the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

    • Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). Verify the concentration by serial dilution and plating on TSA.

  • Animal Preparation and Infection:

    • Anesthetize the mice.

    • Shave a small area on the dorsum of each mouse.

    • Inject 100 µL of the bacterial suspension (1 x 10⁷ CFU) subcutaneously into the shaved area.[1]

  • Antibiotic Treatment:

    • At a specified time post-infection (e.g., 24 hours), begin antibiotic treatment.

    • Administer the test antibiotic and vehicle control via the desired route (e.g., intraperitoneal injection for systemic treatment or topical application). The dosing regimen will be dependent on the specific antibiotic being tested.[7]

  • Monitoring and Endpoint Analysis:

    • Lesion Size: Measure the length and width of the resulting abscess daily using calipers. The lesion area can be calculated as length x width.[4]

    • Bacterial Load: At the end of the experiment (e.g., day 3 or 7 post-infection), euthanize the mice. Aseptically excise the entire skin lesion. Weigh the tissue, homogenize it in sterile PBS, and perform serial dilutions. Plate the dilutions on TSA plates to determine the number of CFU per gram of tissue.[8]

    • Histopathology: Fix a portion of the excised lesion in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration. Gram staining can be used to visualize bacteria within the tissue.[9]

    • Cytokine Analysis: Homogenize a portion of the excised lesion in a suitable lysis buffer. Determine the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA or a multiplex bead array.[10][11]

Data Presentation

Table 1: Efficacy of Antibiotic X in the Murine Subcutaneous Infection Model

Treatment GroupLesion Area (mm²) Day 3Bacterial Load (log10 CFU/g tissue) Day 3IL-1β (pg/mL) Day 3
Vehicle ControlMean ± SDMean ± SDMean ± SD
Antibiotic X (Low Dose)Mean ± SDMean ± SDMean ± SD
Antibiotic X (High Dose)Mean ± SDMean ± SDMean ± SD
Positive ControlMean ± SDMean ± SDMean ± SD

II. Ex Vivo Porcine Skin Explant Model

This model serves as an intermediate between in vitro and in vivo systems, using real skin tissue to better mimic the physiological environment.[12] It is particularly useful for evaluating topical antibiotics against S. aureus biofilms.[13][14]

Experimental Workflow

cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis skin_prep Harvest & Sterilize Porcine Skin wounding Create Partial-Thickness Wound skin_prep->wounding bacterial_prep Bacterial Culture (S. aureus) inoculation Inoculate Wound with S. aureus bacterial_prep->inoculation wounding->inoculation biofilm Incubate to Allow Biofilm Formation inoculation->biofilm treatment Apply Topical Antibiotic biofilm->treatment bacterial_load Determine Bacterial Load (CFU/explant) treatment->bacterial_load microscopy Visualize Biofilm (SEM/Confocal) treatment->microscopy

Fig. 2: Ex Vivo Porcine Skin Explant Model Workflow.
Protocol: Porcine Skin Explant Biofilm Model and Topical Antibiotic Testing

Materials:

  • Fresh porcine skin from a local abattoir

  • Staphylococcus aureus strain

  • TSB and TSA

  • PBS, sterile

  • Biopsy punch (e.g., 6 mm)

  • Surgical scalpel

  • 6-well culture plates

  • Test topical antibiotic and placebo control

  • Sonication probe

  • Scanning Electron Microscope (SEM) and/or Confocal Laser Scanning Microscope (CLSM)

Procedure:

  • Skin Preparation:

    • Remove subcutaneous fat from the porcine skin using a scalpel.

    • Wash the skin with sterile PBS.

    • Create explants using a biopsy punch.

    • Sterilize the explants (e.g., with chlorine gas or extensive washing with antibiotic-containing solutions).[13]

    • Place each explant, dermal side down, in a well of a 6-well plate containing a small amount of growth medium to keep it moist.

  • Infection and Biofilm Formation:

    • Create a partial-thickness wound in the center of the epidermal surface of each explant.

    • Inoculate the wound with a small volume (e.g., 10 µL) of a prepared S. aureus suspension (e.g., 1 x 10⁶ CFU).

    • Incubate the plates at 37°C in a humidified incubator for 24-72 hours to allow for mature biofilm formation.[13][14]

  • Topical Antibiotic Treatment:

    • Apply a standardized amount of the test topical antibiotic or placebo directly to the biofilm-infected wound.

    • Incubate for a specified treatment period (e.g., 24 hours).

  • Endpoint Analysis:

    • Bacterial Load: Place the skin explant in a tube with sterile PBS. Vortex vigorously and sonicate to dislodge the biofilm bacteria. Perform serial dilutions and plate to determine the CFU per explant.

    • Microscopy: For qualitative analysis, fix representative explants and prepare them for SEM to visualize the biofilm structure. For CLSM, fluorescently labeled bacteria or specific biofilm matrix stains can be used to visualize the live/dead cells and biofilm architecture.[13]

Data Presentation

Table 2: Efficacy of Topical Antibiotic Y against S. aureus Biofilm on Porcine Skin Explants

Treatment GroupBacterial Load (log10 CFU/explant)Biofilm Viability (% Live Cells)
Placebo ControlMean ± SDMean ± SD
Topical Antibiotic YMean ± SDMean ± SD
Positive ControlMean ± SDMean ± SD

III. In Vitro Keratinocyte Infection Model

This model is ideal for high-throughput screening of antibiotics and for studying the cellular and molecular interactions between S. aureus and skin cells, such as invasion and cytotoxicity.[15][16]

Host-Pathogen Interaction Signaling

cluster_interaction Interaction cluster_response Host Cell Response SA S. aureus Adhesion Adhesion SA->Adhesion Toxins Toxin Secretion SA->Toxins KC Keratinocyte PRR PRR Activation (e.g., TLR2) KC->PRR senses Adhesion->KC Internalization Internalization Adhesion->Internalization Internalization->KC Toxins->KC Apoptosis Cell Death (Apoptosis/Necrosis) Toxins->Apoptosis Inflammasome Inflammasome Activation (NLRP3) PRR->Inflammasome Cytokine Cytokine/Chemokine Release (IL-1β, IL-8) Inflammasome->Cytokine Cytokine->Apoptosis

Fig. 3: S. aureus-Keratinocyte Interaction Pathway.
Protocol: Keratinocyte Infection and Antibiotic Efficacy Assay

Materials:

  • Human keratinocyte cell line (e.g., HaCaT) or primary human epidermal keratinocytes (NHEK)[16][17]

  • Keratinocyte growth medium

  • Staphylococcus aureus strain

  • TSB

  • PBS, sterile

  • Trypsin-EDTA

  • 24-well tissue culture plates

  • Gentamicin or lysostaphin

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Test antibiotic

Procedure:

  • Cell Culture:

    • Culture keratinocytes in the appropriate medium until they form a confluent monolayer in 24-well plates.

  • Infection:

    • Prepare a mid-log phase culture of S. aureus as described previously.

    • Wash the keratinocyte monolayers with PBS and infect with S. aureus at a specific multiplicity of infection (MOI), e.g., MOI of 10, in antibiotic-free medium.

    • Incubate for 1-2 hours to allow for bacterial adhesion and invasion.[17]

  • Antibiotic Treatment and Invasion Assay:

    • Aspirate the medium and wash the cells gently with PBS to remove non-adherent bacteria.

    • To kill extracellular bacteria, add medium containing a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) and incubate for 1 hour.[17]

    • Wash the cells again with PBS.

    • Add fresh medium containing serial dilutions of the test antibiotic. Include a no-antibiotic control.

    • Incubate for 24 hours.

  • Endpoint Analysis:

    • Intracellular Bacterial Load: Aspirate the medium. Lyse the keratinocytes with sterile, cold water or a saponin solution. Collect the lysate, perform serial dilutions, and plate on TSA to enumerate the intracellular CFU.

    • Cytotoxicity: Collect the cell culture supernatant and measure the release of LDH as an indicator of host cell membrane damage, following the manufacturer's instructions for the LDH assay kit.

Data Presentation

Table 3: Efficacy of Antibiotic Z against Intracellular S. aureus in Keratinocytes

Antibiotic Z Conc. (µg/mL)Intracellular Bacteria (log10 CFU/mL)Cytotoxicity (% of Control)
0 (Control)Mean ± SDMean ± SD
1x MICMean ± SDMean ± SD
5x MICMean ± SDMean ± SD
10x MICMean ± SDMean ± SD

Conclusion

The selection of an appropriate S. aureus skin infection model depends on the specific research question and the stage of drug development. The in vivo murine model provides critical data on the efficacy of an antibiotic in a complex living system.[3] The ex vivo porcine skin model offers a more physiologically relevant substrate for testing topical treatments and studying biofilms than simple in vitro assays.[12] The in vitro keratinocyte model is a valuable tool for high-throughput screening and for dissecting the cellular mechanisms of infection and antibiotic action.[15] By utilizing these models, researchers can effectively evaluate and advance the development of new and effective treatments for S. aureus skin infections.

References

Application Notes and Protocols for Afabicin Administration in a Neutropenic Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of afabicin in a neutropenic mouse model of Staphylococcus aureus infection. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.

Introduction

This compound (formerly Debio 1450) is a first-in-class antibiotic that specifically targets staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a prodrug that is converted in vivo to its active moiety, this compound desphosphono (formerly Debio 1452), which inhibits the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis (FASII) pathway.[1][3][4] This novel mechanism of action makes this compound a promising candidate for treating staphylococcal infections, with the added benefit of a narrow spectrum that minimizes impact on the gut microbiota.[1][5]

The neutropenic mouse thigh infection model is a well-established and highly standardized in vivo system for the preclinical evaluation of antimicrobial agents.[6][7] By inducing neutropenia, the model minimizes the influence of the host's innate immune system, allowing for a more direct assessment of the antimicrobial's efficacy against the pathogen.[6][7] This model is particularly useful for determining pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy.[7][8]

Mechanism of Action: Inhibition of Staphylococcal Fatty Acid Synthesis

This compound's active form, this compound desphosphono, specifically inhibits the FabI enzyme in Staphylococcus species. FabI is a critical enzyme in the final, rate-limiting step of the bacterial type II fatty acid synthesis (FASII) pathway.[3][4] This pathway is distinct from the type I fatty acid synthesis (FAS-I) found in mammals, providing a selective target for the antibiotic.[3] Inhibition of FabI disrupts the production of essential fatty acids required for bacterial cell membrane biosynthesis, leading to bacterial growth inhibition and cell death.[1][3]

cluster_bacteria Staphylococcus aureus acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa fasii_initiation FASII Initiation & Elongation Cycles malonyl_coa->fasii_initiation enoyl_acp trans-2-enoyl-ACP fasii_initiation->enoyl_acp fabI FabI (Enoyl-ACP Reductase) enoyl_acp->fabI Inhibition acyl_acp Acyl-ACP fabI->acyl_acp acyl_acp->fasii_initiation fatty_acids Fatty Acids acyl_acp->fatty_acids membrane Cell Membrane Biosynthesis fatty_acids->membrane afabicin_desphosphono This compound Desphosphono (Active Moiety) afabicin_desphosphono->fabI

This compound's mechanism of action targeting the FabI enzyme.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in neutropenic mouse models.

Table 1: In Vivo Efficacy of this compound in Neutropenic Mouse Thigh Infection Model

S. aureus StrainThis compound Dosing Regimen (mg/kg)Administration RouteTime Point (hours)Change in log10 CFU/thigh from BaselineReference
ATCC 33591 (MRSA)0.011 - 190 (q6h)IV or IP24, 48, 72Dose-dependent reduction[8][9]
Multiple Strains (including 6 MRSAs)0.011 - 190 (q6h)IV or IP26, 50, 74Dose-dependent reduction[9]

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Targets of this compound in Murine Thigh Infection Models

PK/PD IndexEfficacy EndpointNeutropenic Model TargetImmunocompetent Model TargetReference
fAUC/MICNet bacterial stasis932.2[8]
fAUC/MIC1-log10 CFU reduction1633.4[8]
fAUC/MIC2-log10 CFU reductionNot achieved8.4[8]

fAUC/MIC: free drug area under the concentration-time curve to minimum inhibitory concentration ratio.

Experimental Protocols

Induction of Neutropenia

This protocol describes the method for inducing a neutropenic state in mice, making them susceptible to bacterial infection.

Materials:

  • Female ICR or Swiss Webster mice (5-6 weeks old)[6][9]

  • Cyclophosphamide[6][9]

  • Sterile saline or phosphate-buffered saline (PBS) for injection

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • On day -4 (four days prior to infection), administer cyclophosphamide at a dose of 150 mg/kg via IP injection.[6][9]

  • On day -1 (one day prior to infection), administer a second dose of cyclophosphamide at 100 mg/kg via IP injection.[6][9]

  • This regimen typically induces severe neutropenia (≤10 neutrophils/mm³) by day 0.[10]

Bacterial Strain Preparation and Infection

This protocol outlines the preparation of the bacterial inoculum and the subsequent infection of the neutropenic mice.

Materials:

  • Staphylococcus aureus strain of interest (e.g., ATCC 29213, ATCC 33591)[6][9]

  • Trypticase soy agar (TSA) plates with 5% sheep's blood[11]

  • Mueller-Hinton Broth II (MHBII)[9]

  • Spectrophotometer

  • Sterile saline or PBS

  • Syringes and needles for intramuscular (IM) injection

Procedure:

  • Streak the S. aureus strain onto a TSA plate and incubate overnight at 35-37°C.[11]

  • Inoculate a single colony into MHBII and incubate at 35°C with shaking to reach the log-growth phase.[9]

  • Dilute the bacterial suspension in sterile saline to achieve the desired inoculum concentration (typically ranging from 10⁴ to 10⁷ CFU/mL).[9][11]

  • On day 0, inject 0.1 mL of the bacterial inoculum into the right thigh muscle of each neutropenic mouse.[9][11]

This compound Administration

This protocol details the administration of this compound to the infected mice.

Materials:

  • This compound (prodrug)

  • Vehicle for reconstitution (e.g., 0.5% methylcellulose for oral administration)[5]

  • Syringes and needles for intravenous (IV), intraperitoneal (IP), or oral (PO) administration

Procedure:

  • Initiate this compound treatment 2 hours post-infection.[9]

  • Administer this compound at the desired dose and frequency. Dosing regimens in preclinical studies have ranged from single doses to multiple doses every 6 hours (q6h).[9]

  • The route of administration can be IV, IP, or PO, depending on the experimental design.[5][9]

Assessment of Bacterial Burden

This protocol describes how to quantify the bacterial load in the infected thigh tissue.

Materials:

  • Sterile surgical instruments

  • Sterile 15 mL polypropylene tubes

  • Sterile PBS

  • Tissue homogenizer

  • TSA plates

  • Incubator

Procedure:

  • At predetermined time points (e.g., 2, 24, 48, 72 hours post-infection), euthanize the mice.[8][9]

  • Aseptically remove the infected thigh and place it in a sterile tube on ice.[6][11]

  • Homogenize the thigh tissue in a known volume of sterile PBS.[11]

  • Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.[11]

  • Plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.[11]

  • Incubate the plates for 16-24 hours at 35-37°C.[9][11]

  • Count the number of colony-forming units (CFU) on each plate and calculate the CFU per gram of thigh tissue.[6][11]

Experimental Workflow Diagram

cluster_setup Experimental Setup cluster_infection_treatment Infection and Treatment cluster_analysis Analysis induce_neutropenia Induce Neutropenia (Cyclophosphamide) infect_mice Thigh Infection (Intramuscular) induce_neutropenia->infect_mice prepare_inoculum Prepare S. aureus Inoculum prepare_inoculum->infect_mice administer_this compound Administer this compound (IV, IP, or PO) infect_mice->administer_this compound control_group Vehicle Control Group infect_mice->control_group euthanize Euthanize Mice at Time Points administer_this compound->euthanize control_group->euthanize harvest_thighs Harvest & Homogenize Thighs euthanize->harvest_thighs plate_homogenate Plate Homogenate & Incubate harvest_thighs->plate_homogenate cfu_quantification CFU Quantification plate_homogenate->cfu_quantification

Workflow for this compound efficacy testing in a neutropenic mouse model.

References

Afabicin: Intravenous and Oral Formulations in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Afabicin (formerly Debio 1450) is a first-in-class, narrow-spectrum antibiotic specifically designed to target Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a prodrug that is rapidly converted in the body to its active moiety, this compound desphosphono (formerly Debio 1452).[3][4] The development of both intravenous (IV) and oral formulations of this compound provides a valuable tool for treating staphylococcal infections, allowing for a transition from parenteral to enteral therapy.[1][2] This document provides a detailed overview of the research comparing the intravenous and oral formulations of this compound, including quantitative data, experimental protocols, and visualizations of its mechanism and clinical trial workflow.

This compound's unique mechanism of action involves the inhibition of FabI, an enoyl-acyl carrier protein reductase essential for fatty acid biosynthesis in Staphylococcus.[2][5] This targeted approach is anticipated to have a minimal impact on the gut microbiota, a significant advantage over broad-spectrum antibiotics.[6]

Data Presentation

The following tables summarize the quantitative data from key clinical trials comparing the intravenous and oral formulations of this compound.

Table 1: Dosing Regimens in Phase 2 ABSSSI Clinical Trial (NCT02426918)[7][8]
Treatment GroupIntravenous (IV) FormulationOral (PO) FormulationDosing Frequency
Low-Dose this compound80 mg120 mgTwice Daily (BID)
High-Dose this compound160 mg240 mgTwice Daily (BID)
ComparatorVancomycin 1 g or 15 mg/kgLinezolid 600 mgTwice Daily (BID)
Table 2: Efficacy in Phase 2 ABSSSI Clinical Trial (mITT Population)[1][7]
Treatment GroupNumber of PatientsClinical Response at 48-72h (%)Non-Inferiority to Comparator
Low-Dose this compound11194.6%Yes (Difference: -3.5%, 95% CI: -10.8% to 3.9%)
High-Dose this compound11190.1%Yes (Difference: 1.0%, 95% CI: -7.3% to 9.2%)
Vancomycin/Linezolid11291.1%-
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)[1][7]
Adverse EventLow-Dose this compound (%)High-Dose this compound (%)Vancomycin/Linezolid (%)
Headache9.1%16.8%10.3%
Nausea6.4%8.4%Not Reported
Diarrhea50% less than comparator50% less than comparatorNot specified
Table 4: Pharmacokinetic Parameters of this compound Desphosphono[1][9]
FormulationParameterValue
Intravenous & OralTime to Maximum Concentration (Tmax)2 - 4 hours
OralBioavailability65% - 68%
Intravenous & OralTerminal Half-life (t1/2)7 - 10 hours

Experimental Protocols

This section details the methodologies for key experiments cited in the research of this compound's intravenous and oral formulations.

Protocol 1: Phase 2 Clinical Trial for Acute Bacterial Skin and Skin Structure Infections (ABSSSI) (NCT02426918)

Objective: To evaluate the efficacy, safety, and tolerability of IV and oral this compound compared to IV vancomycin and oral linezolid in the treatment of staphylococcal ABSSSI.[1][7]

Study Design: A multicenter, randomized, double-blind, double-dummy, non-inferiority trial.[7][8]

Patient Population: Adults with clinically documented ABSSSI suspected or confirmed to be caused by Staphylococcus.[1]

Treatment Arms:

  • Low-Dose this compound: 80 mg IV twice daily, followed by 120 mg oral twice daily.[7]

  • High-Dose this compound: 160 mg IV twice daily, followed by 240 mg oral twice daily.[7]

  • Comparator: Vancomycin (1 g or 15 mg/kg) IV twice daily, followed by 600 mg oral linezolid twice daily.[7]

Duration of Treatment: 7 to 10 days.[5]

Primary Efficacy Endpoint: Early clinical response at 48 to 72 hours, defined as a reduction in lesion area, erythema, and edema.[5]

Safety Assessment: Monitoring and recording of all treatment-emergent adverse events (TEAEs).[7]

Microbiological Analysis:

  • Baseline pathogens were isolated from blood or the primary lesion.[5]

  • Minimum Inhibitory Concentrations (MICs) of this compound desphosphono were determined for baseline S. aureus isolates.[1]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro susceptibility of Staphylococcus aureus isolates to this compound desphosphono.

Methodology: Broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07).[9][10]

Procedure:

  • Prepare serial two-fold dilutions of this compound desphosphono in cation-adjusted Mueller-Hinton broth.

  • Inoculate each well of a microtiter plate with a standardized suspension of the S. aureus isolate to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 3: Intravenous to Oral Switch Protocol (General)

Objective: To provide a framework for transitioning patients from intravenous to oral this compound in a clinical setting. While the specific criteria for the this compound trials were at the discretion of the clinician, the following are general, widely accepted criteria for an IV to oral antibiotic switch.[11][12]

Criteria for Switching:

  • Clinical Improvement: The patient's overall clinical condition is improving, including stabilization of vital signs.

  • Afebrile: The patient has been afebrile (temperature < 38°C) for a defined period (e.g., 24 hours).[11]

  • Improving Inflammatory Markers: White blood cell count and C-reactive protein levels are trending towards normal.[11]

  • Functioning Gastrointestinal Tract: The patient is able to tolerate oral intake without signs of malabsorption.[11]

  • No Specific Contraindications: There are no specific infections that necessitate prolonged IV therapy (e.g., endocarditis, deep-seated abscesses without drainage).[11]

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway inhibited by this compound.

Afabicin_Mechanism cluster_bacterium Staphylococcus cluster_drug This compound Action Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Elongation Fatty Acid Elongation Malonyl-CoA->Fatty Acid Elongation Enoyl-ACP Enoyl-ACP Fatty Acid Elongation->Enoyl-ACP FabI FabI Enoyl-ACP->FabI Catalyzes reduction Acyl-ACP Acyl-ACP Cell Membrane Synthesis Cell Membrane Synthesis Acyl-ACP->Cell Membrane Synthesis FabI->Acyl-ACP Bacterial Viability Bacterial Viability Cell Membrane Synthesis->Bacterial Viability Afabicin_Prodrug This compound (Prodrug) Afabicin_Active This compound Desphosphono (Active Moiety) Afabicin_Prodrug->Afabicin_Active In vivo conversion Afabicin_Active->FabI Inhibition

Caption: Mechanism of action of this compound targeting the FabI enzyme.

Clinical Trial Workflow for this compound

The diagram below outlines the general workflow of the Phase 2 clinical trial comparing intravenous and oral this compound.

Afabicin_Trial_Workflow Patient_Screening Patient Screening (ABSSSI diagnosis) Randomization Randomization (1:1:1) Patient_Screening->Randomization Treatment_Arm_A Low-Dose this compound (IV then Oral) Randomization->Treatment_Arm_A Treatment_Arm_B High-Dose this compound (IV then Oral) Randomization->Treatment_Arm_B Treatment_Arm_C Comparator (IV Vancomycin then Oral Linezolid) Randomization->Treatment_Arm_C Treatment_Period Treatment Period (7-10 days) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Treatment_Arm_C->Treatment_Period Primary_Endpoint Primary Endpoint Assessment (Clinical Response at 48-72h) Treatment_Period->Primary_Endpoint Safety_Followup Safety Follow-up Primary_Endpoint->Safety_Followup Data_Analysis Data Analysis (Non-inferiority) Safety_Followup->Data_Analysis

Caption: Phase 2 clinical trial workflow for this compound in ABSSSI.

Logical Relationship of this compound Formulations

This diagram illustrates the relationship between the prodrug and its active form, and the available formulations.

Afabicin_Formulations cluster_formulations Available Formulations This compound This compound (Prodrug) Debio 1450 Conversion In vivo Conversion This compound->Conversion Active_Moiety This compound Desphosphono (Active Moiety) Debio 1452 Conversion->Active_Moiety IV_Formulation Intravenous (IV) IV_Formulation->this compound Oral_Formulation Oral (PO) Oral_Formulation->this compound

References

Application Notes and Protocols for Assessing Afabicin Cytotoxicity Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afabicin is a first-in-class antimicrobial agent that is a prodrug of this compound desphosphono (also known as Debio 1452 and AFN-1252).[1][2] It exhibits a narrow and potent spectrum of activity, specifically targeting Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The mechanism of action involves the inhibition of FabI, an enoyl-acyl carrier protein reductase essential for the bacterial fatty acid synthesis II (FASII) pathway.[3][4] This pathway is distinct from the mammalian fatty acid synthase (FASI) system, suggesting a high degree of selectivity and a favorable safety profile for this compound.[5]

Preclinical and clinical studies have indicated that this compound is well-tolerated.[3][6] However, a thorough in vitro evaluation of cytotoxicity is a critical step in the non-clinical safety assessment of any new antimicrobial agent. These application notes provide detailed protocols for assessing the potential cytotoxicity of this compound using established cell culture models and standard cytotoxicity assays.

Recommended Cell Culture Models

The choice of cell lines for cytotoxicity testing should be guided by the intended clinical application of the antimicrobial agent. For an antibiotic targeting staphylococcal infections, which can range from skin and soft tissue infections to more invasive conditions like bone and joint infections, a variety of cell lines are relevant.

  • Human Keratinocytes (e.g., HaCaT): Representative of the skin, the primary site of many staphylococcal infections.

  • Human Dermal Fibroblasts (e.g., HDF): A key cell type in the dermis, involved in wound healing and response to infection.

  • Human Osteoblasts (e.g., MG-63, Saos-2): Relevant for assessing toxicity in the context of bone and joint infections.[7][8]

  • Human Hepatocytes (e.g., HepG2): To evaluate potential liver cytotoxicity, as the liver is a primary site of drug metabolism.[9]

  • Human Monocytes/Macrophages (e.g., THP-1, J774): These immune cells are critical in the host response to bacterial infections and can be used to assess both direct cytotoxicity and effects on immune cell function.

Data Presentation

While extensive data on the minimum inhibitory concentration (MIC) of this compound against various Staphylococcus strains are available, there is a notable lack of publicly available quantitative data on its cytotoxicity (e.g., IC50 values) against eukaryotic cell lines. The high selectivity of FabI inhibitors for the bacterial FASII pathway over the mammalian FASI system suggests low potential for cytotoxicity.[5] One study reported no inhibition of human FASI by AFN-1252 at concentrations up to 67 μM. The protocols outlined below can be utilized to generate such crucial quantitative data.

For comparative purposes, the following table summarizes the potent antibacterial activity of this compound desphosphono against key pathogens.

OrganismStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.008≤0.015[10]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.008≤0.015[10]
Staphylococcus epidermidis-≤0.008≤0.008[11]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • Selected mammalian cell line(s)

  • Complete cell culture medium

  • This compound (or this compound desphosphono) stock solution

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A wide concentration range is recommended for initial experiments (e.g., 0.1 µM to 1000 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like doxorubicin). Also include wells with medium only for a blank reading.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.

Materials:

  • Selected mammalian cell line(s)

  • Complete cell culture medium

  • This compound (or this compound desphosphono) stock solution

  • 96-well flat-bottom sterile cell culture plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit (commonly 490 nm).

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.

    • It is crucial to include the following controls as per the LDH kit instructions:

      • Untreated cells (spontaneous LDH release): Cells in culture medium with vehicle.

      • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

      • Background control: Culture medium without cells.

  • Supernatant Collection:

    • After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume of the supernatant (as per the kit protocol, e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the protocol (usually up to 30 minutes), protected from light.

  • Data Acquisition:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4: Assay cluster_mtt_steps MTT Assay Steps cluster_ldh_steps LDH Assay Steps start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prep_this compound Prepare this compound Dilutions add_treatment Add this compound to Cells prep_this compound->add_treatment incubate_treat Incubate (24-72h) add_treatment->incubate_treat mtt_assay MTT Assay incubate_treat->mtt_assay ldh_assay LDH Assay incubate_treat->ldh_assay add_mtt Add MTT Reagent collect_supernatant Collect Supernatant incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490nm) incubate_ldh->read_ldh

Caption: General workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_bacteria Bacterial Cell (Staphylococcus) cluster_eukaryote Eukaryotic Cell (Human) afabicin_desphosphono This compound Desphosphono fabI FabI Enzyme afabicin_desphosphono->fabI Inhibits fasII Fatty Acid Synthesis II (FASII) death Bacterial Cell Death fabI->death Inhibition leads to membrane Bacterial Cell Membrane Synthesis fasII->membrane Essential for afabicin_desphosphono_euk This compound Desphosphono fasI Fatty Acid Synthase I (FASI) afabicin_desphosphono_euk->fasI No significant inhibition euk_membrane Eukaryotic Cell Membrane Synthesis fasI->euk_membrane Contributes to viability Cell Viability fasI->viability Maintained

Caption: Selective inhibition of bacterial fatty acid synthesis by this compound.

References

Preparing Afabicin Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afabicin (formerly Debio 1450 or AFN-1720) is a first-in-class, narrow-spectrum antibiotic specifically designed to target Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a prodrug that is rapidly converted in vivo to its active moiety, this compound desphosphono (formerly Debio 1452 or AFN-1252).[3][4] The active form inhibits the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid synthesis pathway (FAS-II).[1][5] This targeted mechanism of action minimizes impact on the broader gut microbiota, a significant advantage over broad-spectrum antibiotics.[6] This document provides detailed protocols for the preparation and use of this compound solutions in a laboratory setting.

Mechanism of Action

This compound's active form, this compound desphosphono, selectively inhibits the staphylococcal FabI enzyme.[5] FabI is responsible for the final, rate-limiting step in the elongation of fatty acid chains, which are essential components of the bacterial cell membrane.[1] By blocking this enzyme, this compound disrupts membrane integrity and ultimately leads to bacterial cell death. The specificity of this compound for FabI in Staphylococcus species contributes to its narrow-spectrum activity.[1]

This compound This compound (Prodrug) Afabicin_desphosphono This compound desphosphono (Active Moiety) This compound->Afabicin_desphosphono In vivo conversion FabI FabI Enzyme (Enoyl-ACP Reductase) Afabicin_desphosphono->FabI Inhibits FAS Fatty Acid Synthesis (FAS-II) FabI->FAS Cell_Membrane Bacterial Cell Membrane Integrity Disrupted FAS->Cell_Membrane Essential for Bacterial_Death Bacterial Cell Death Cell_Membrane->Bacterial_Death Leads to

Caption: this compound's Mechanism of Action.

Quantitative Data

In Vitro Efficacy of this compound desphosphono

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound desphosphono against various Staphylococcus aureus strains.

Bacterial StrainMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Methicillin-Susceptible S. aureus (MSSA)0.008 - ≤0.0150.008≤0.015[7]
Methicillin-Resistant S. aureus (MRSA)0.004 - 0.060.008≤0.015[7][8]
All S. aureus (including MRSA)0.004 - 0.060.0040.008[8]
S. aureus (ATCC 29213)0.004 - 0.03N/AN/A[9]
S. aureus (ATCC 33591)0.015 - 0.016N/AN/A[10][11]

Note: this compound desphosphono shows potent activity against both MSSA and MRSA strains.

In Vivo Efficacy of this compound

The table below presents data from a neutropenic mouse thigh infection model.

Animal ModelDosing RegimenBacterial Strain(s)Efficacy OutcomeReference(s)
Neutropenic Mouse ThighSingle dose of 129 mg/kg or repeated doses of 0.011 to 190 mg/kg every 6 hours (IV or IP)9 S. aureus strains (including MRSA)Significant reduction in bacterial burden[8][9]

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder (store at -20°C for long-term storage)[8]

  • Sterile, nuclease-free water

  • 1N Sodium Hydroxide (NaOH)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Initial Solubilization: Add a small volume of sterile water to the this compound powder.

  • pH Adjustment: While stirring, slowly add 1N NaOH dropwise to adjust the pH of the solution to 10.[8][12] This is critical for complete solubilization.

  • Final Volume: Once the powder is fully dissolved, add sterile water to reach the final desired concentration (e.g., 2 mg/mL).[8]

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to one year.[8] Avoid repeated freeze-thaw cycles.[13]

In Vitro Antimicrobial Susceptibility Testing (AST) - Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][14]

Materials:

  • This compound working solutions (prepared from stock solution in appropriate broth)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Plate reader (optional)

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Prepare this compound working solutions plate_prep Add this compound dilutions to 96-well plate start->plate_prep inoculum Prepare bacterial inoculum (0.5 McFarland) add_inoculum Inoculate wells with bacterial suspension inoculum->add_inoculum plate_prep->add_inoculum incubate Incubate at 35-37°C for 16-20 hours add_inoculum->incubate read_plate Read plate visually or with plate reader incubate->read_plate determine_mic Determine MIC (lowest concentration with no visible growth) read_plate->determine_mic

Caption: Broth Microdilution Workflow.

Protocol:

  • Prepare this compound Dilutions: Serially dilute the this compound working solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vivo Murine Thigh Infection Model

This protocol is a generalized representation of the model described in the literature.[8][9] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Female ICR or Swiss Webster mice

  • Cyclophosphamide (for inducing neutropenia)

  • S. aureus strain for infection

  • This compound solution for injection (IV or IP)

  • Sterile saline

  • Homogenizer

Protocol:

  • Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection: Inject a suspension of S. aureus into the thigh muscle of each mouse.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via intravenous or intraperitoneal injection. Dosing can be a single high dose or repeated lower doses.[8]

  • Euthanasia and Tissue Collection: At various time points post-treatment, euthanize the mice and aseptically remove the infected thigh tissue.

  • Bacterial Load Determination: Homogenize the thigh tissue in sterile saline, perform serial dilutions, and plate on appropriate agar to determine the number of colony-forming units (CFUs).

Safety Precautions

Standard laboratory safety precautions should be followed when handling this compound and bacterial cultures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection. All work with bacterial cultures should be performed in a biological safety cabinet.

Conclusion

This compound is a potent, narrow-spectrum antibiotic with a novel mechanism of action against Staphylococcus species. The protocols outlined in this document provide a foundation for the preparation and use of this compound solutions in various laboratory applications. Adherence to these guidelines will help ensure accurate and reproducible experimental results.

References

Application Notes and Protocols for Measuring Afabicin Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afabicin (formerly Debio 1450, AFN-1720) is a first-in-class antibacterial agent that represents a significant advancement in the fight against resistant staphylococcal infections. It is a prodrug that is rapidly converted in vivo to its active moiety, this compound desphosphono (formerly Debio 1452, AFN-1252).[1] The unique mechanism of action of this compound desphosphono, which involves the inhibition of the bacterial enzyme FabI, makes it highly specific for staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] This targeted approach minimizes the impact on the natural gut microbiota, a significant advantage over broad-spectrum antibiotics.[4]

Accurate and precise measurement of this compound and its active metabolite, this compound desphosphono, in various biological matrices is crucial for preclinical and clinical development, including pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and toxicology assessments. These application notes provide detailed protocols for the quantitative analysis of this compound concentrations using state-of-the-art analytical techniques.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

This compound desphosphono exerts its antibacterial effect by inhibiting the enoyl-acyl carrier protein reductase (FabI), a key enzyme in the bacterial type II fatty acid synthesis (FASII) pathway.[3][4] This pathway is essential for the production of fatty acids, which are critical components of bacterial cell membranes. The inhibition of FabI disrupts the elongation cycle of fatty acid chains, leading to the cessation of bacterial growth and, ultimately, cell death.[4][5] The FASII pathway in bacteria is distinct from the type I fatty acid synthesis (FASI) pathway found in mammals, which accounts for the selective activity of this compound against bacteria.[3]

Afabicin_Mechanism_of_Action cluster_FASII Bacterial Fatty Acid Synthesis (FASII) Cycle Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP (Cn+2) Malonyl_ACP->Ketoacyl_ACP FabF/B Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Ketoacyl_ACP FabF/B Hydroxyacyl_ACP β-Hydroxyacyl-ACP (Cn+2) Ketoacyl_ACP->Hydroxyacyl_ACP FabG Enoyl_ACP Enoyl-ACP (Cn+2) Hydroxyacyl_ACP->Enoyl_ACP FabZ/A Elongated_Acyl_ACP Acyl-ACP (Cn+2) Enoyl_ACP->Elongated_Acyl_ACP FabI Fatty_Acids Fatty Acids Elongated_Acyl_ACP->Fatty_Acids This compound This compound (Prodrug) Afabicin_desphosphono This compound desphosphono (Active) This compound->Afabicin_desphosphono In vivo conversion Afabicin_desphosphono->Inhibition Bacterial_Membrane Bacterial Cell Membrane Synthesis Fatty_Acids->Bacterial_Membrane Incorporation

Caption: Mechanism of action of this compound.

Analytical Methods

The primary analytical method for the quantification of this compound and this compound desphosphono in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and a wide dynamic range, making it ideal for bioanalytical applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of tandem mass spectrometry.

1. Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT) Protocol for Plasma/Serum:

  • To a 100 µL aliquot of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of this compound desphosphono).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Plasma/Serum Sample (100 µL) Step1 Add 300 µL cold Acetonitrile with Internal Standard Start->Step1 Step2 Vortex for 1 minute Step1->Step2 Step3 Centrifuge at 14,000 x g for 10 min at 4°C Step2->Step3 Step4 Transfer Supernatant Step3->Step4 Step5 Evaporate to Dryness (Nitrogen Stream, 40°C) Step4->Step5 Step6 Reconstitute in 100 µL Mobile Phase Step5->Step6 End Inject into LC-MS/MS Step6->End

Caption: Sample preparation workflow.

2. Chromatographic and Mass Spectrometric Conditions

The following are representative LC-MS/MS conditions. Optimization is necessary for specific instrumentation and applications.

ParameterRecommended Condition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of analytical standards for this compound and this compound desphosphono. A hypothetical example could be: this compound: Q1 (precursor ion) -> Q3 (product ion), this compound desphosphono: Q1 -> Q3.

3. Method Validation

A bioanalytical method must be validated to ensure its reliability. Key validation parameters, as per regulatory guidelines, include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between measurements.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its active moiety, this compound desphosphono.

Table 1: In Vitro Activity of this compound Desphosphono against Staphylococcus aureus

ParameterValueReference
MIC500.008 mg/L[1]
MIC90≤0.015 mg/L[1]
MIC Range0.002 - 0.25 µg/ml[6]

Table 2: Cellular Pharmacokinetics of this compound Desphosphono

ParameterValueCell LineReference
Cellular-to-Extracellular Concentration Ratio~30J774 macrophages, THP-1 monocytes[7][8]
Intracellular AccumulationRapid, reaching a stable state within 2 hoursJ774 macrophages[7]

Conclusion

The analytical methods described provide a robust framework for the quantification of this compound and its active metabolite in biological samples. The use of LC-MS/MS is essential for achieving the required sensitivity and specificity for pharmacokinetic and other drug development studies. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the development and clinical application of this novel antistaphylococcal agent.

References

Application Notes and Protocols for Clinical Trial Design in Staphylococcal Bone and Joint Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical components involved in designing robust clinical trials for staphylococcal bone and joint infections (BJI), including osteomyelitis and prosthetic joint infections (PJI). The following sections detail established protocols and key considerations for patient selection, treatment regimens, and endpoint evaluation.

Introduction to Staphylococcal Bone and Joint Infections

Staphylococcal species, particularly Staphylococcus aureus, are the most common pathogens responsible for bone and joint infections.[1][2] These infections can be acquired hematogenously or through direct inoculation from trauma or surgery.[2] Prosthetic joint infections (PJI) are a devastating complication of arthroplasty, with an incidence of 0.3% to 1.9% of all joint replacements.[2] The formation of biofilms on bone surfaces and orthopedic implants makes these infections particularly challenging to treat, often requiring a combination of surgical intervention and prolonged antibiotic therapy.[3][4] Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant therapeutic challenge due to its resistance to many standard antibiotics.[5]

Clinical Trial Design Considerations

Randomized controlled trials (RCTs) are the gold standard for evaluating new treatments for staphylococcal BJI. However, designing and conducting these trials is fraught with challenges, including slow patient recruitment and heterogeneity in endpoint assessments.[6]

2.1. Study Designs

  • Randomized Controlled Trials (RCTs): The most rigorous design, where patients are randomly assigned to different treatment arms. Non-inferiority trials are common, comparing a new therapy to the standard of care.[7][8] Superiority trials are appropriate for evaluating "add-on" therapies.[9]

  • Adaptive Platform Trials: These innovative designs allow for the simultaneous evaluation of multiple therapeutic strategies, which can be more efficient than traditional RCTs. The ROADMAP trial is a notable example of an adaptive platform trial for PJI.[3]

  • Observational Studies: Prospective cohort studies can provide valuable data on treatment outcomes in real-world settings.[10][11]

2.2. Patient Population and Enrollment Criteria

Clearly defined inclusion and exclusion criteria are essential for ensuring a homogenous study population. Key considerations include:

  • Type of Infection: Trials may focus on specific types of infections, such as native joint septic arthritis, vertebral osteomyelitis, or PJI.[12][13] PJI trials may further stratify by early or late presentation.[3][10]

  • Causative Pathogen: Trials often target infections caused by Staphylococcus aureus, with some focusing specifically on MRSA or methicillin-susceptible S. aureus (MSSA).[5][14]

  • Confirmation of Infection: Diagnosis should be based on established criteria, such as those from the Musculoskeletal Infection Society (MSIS) or the European Bone and Joint Infection Society (EBJIS).[3] This typically involves a combination of clinical signs, laboratory markers (e.g., C-reactive protein), imaging, and microbiological cultures.

A workflow for patient enrollment in a typical PJI clinical trial is illustrated below.

G cluster_screening Screening Phase cluster_enrollment Enrollment & Randomization screening Patient with Suspected PJI inclusion_criteria Inclusion Criteria Met? (e.g., Confirmed S. aureus, Surgical Candidate) screening->inclusion_criteria exclusion_criteria Exclusion Criteria Met? (e.g., Polymicrobial Infection, Severe Comorbidities) inclusion_criteria->exclusion_criteria Yes not_eligible Not Eligible for Trial inclusion_criteria->not_eligible No eligible Eligible for Enrollment exclusion_criteria->eligible No exclusion_criteria->not_eligible Yes consent Informed Consent Obtained eligible->consent randomization Randomization consent->randomization arm_a Treatment Arm A (e.g., Investigational Drug) randomization->arm_a arm_b Treatment Arm B (e.g., Standard of Care) randomization->arm_b

Diagram 1: Patient Enrollment Workflow for a PJI Clinical Trial.

2.3. Interventions and Comparators

  • Standard of Care (SOC): The comparator arm in a clinical trial should reflect the current SOC. For staphylococcal BJI, this typically involves surgical debridement and a prolonged course of antibiotics.[1][15] Vancomycin and daptomycin are standard therapies for MRSA, while beta-lactams like nafcillin, oxacillin, or cefazolin are preferred for MSSA.[9][14]

  • Investigational Therapies: Novel therapies being investigated include new antibiotics with activity against MRSA and biofilms, such as afabicin, ceftaroline, and telavancin.[2][16] Other innovative approaches include monoclonal antibodies, antimicrobial peptides, and bacteriophage therapy.[5][17]

  • Route and Duration of Antibiotic Therapy: A key area of investigation is the optimal duration of antibiotic therapy and the role of oral antibiotics. The OVIVA trial demonstrated that oral antibiotic therapy was non-inferior to intravenous therapy for bone and joint infections.[8][18] Trials are also evaluating shorter courses of antibiotics, for example, 6 versus 12 weeks.[3]

2.4. Endpoints

Primary and secondary endpoints must be clearly defined and clinically meaningful.

  • Primary Endpoints:

    • Treatment Success: This is a composite endpoint often defined as the absence of clinical or microbiological evidence of infection at a specific time point (e.g., 1 year) without the need for further surgery or antibiotics for the index joint.[10]

    • Desirability of Outcome Ranking (DOOR): A novel patient-centered endpoint that combines joint function, infection cure, and mortality into a single outcome.[10]

  • Secondary Endpoints:

    • Microbiological relapse and reinfection rates.[3]

    • Time to revision surgery.[3]

    • Adverse events and tolerability of the treatment.[1]

    • Quality of life measures.

    • Mortality.

The logical relationship between treatment, patient outcomes, and trial endpoints is depicted in the following diagram.

G cluster_intervention Intervention cluster_outcomes Patient Outcomes cluster_endpoints Trial Endpoints treatment Investigational Therapy or Standard of Care clinical_response Clinical Response (e.g., Resolution of signs/symptoms) treatment->clinical_response microbiological_response Microbiological Response (e.g., Eradication of pathogen) treatment->microbiological_response functional_status Functional Status (e.g., Joint mobility) treatment->functional_status safety Safety & Tolerability (Adverse Events) treatment->safety primary_endpoint Primary Endpoint (e.g., Treatment Success at 1 Year) clinical_response->primary_endpoint microbiological_response->primary_endpoint secondary_endpoints Secondary Endpoints (e.g., Relapse Rate, Mortality, QoL) functional_status->secondary_endpoints safety->secondary_endpoints G cluster_biofilm Staphylococcal Biofilm on Implant Surface bacteria Bacteria embedded in extracellular matrix bacteria_lysis Bacterial Lysis & Release of new phages bacteria->bacteria_lysis Phage replication phage Bacteriophage phage->bacteria Adsorption & Injection of genetic material antibiotic Antibiotic antibiotic->bacteria Limited penetration into biofilm

References

Troubleshooting & Optimization

Optimizing Afabicin Dosage to Minimize Toxicity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for optimizing Afabicin dosage while minimizing potential toxicity. The following resources include frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for relevant assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its toxicity profile?

This compound is a prodrug that is converted in vivo to its active form, this compound desphosphono (Debio 1452).[1] This active moiety is a potent inhibitor of the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for bacterial fatty acid biosynthesis.[2] This targeted mechanism of action against a bacterial-specific pathway contributes to its narrow-spectrum activity, primarily against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[2][3] The high selectivity for a bacterial target is a key factor in its favorable safety profile, as it is expected to have minimal interaction with mammalian cells. Furthermore, its targeted spectrum helps in preserving the natural gut microbiota, potentially reducing the risk of dysbiosis-related complications.[2][4]

Q2: What are the most common adverse events observed with this compound in clinical trials?

In Phase 2 clinical trials for acute bacterial skin and skin structure infections (ABSSSI), the most frequently reported treatment-emergent adverse events for this compound were generally mild and included headache, nausea, vomiting, and diarrhea.[5][6][7][8] Notably, the incidence of diarrhea in patients treated with this compound was approximately 50% lower than in the comparator group receiving vancomycin/linezolid.[8]

Q3: What are the different dosage regimens of this compound that have been investigated in clinical trials?

Several intravenous (IV) and oral dosage regimens of this compound have been evaluated in Phase 2 clinical trials. For the treatment of ABSSSI, a low-dose and a high-dose regimen were tested.[5][6][7] For ongoing trials in bone and joint infections, different dosing schedules are also being investigated.[2]

Data Presentation: Clinical Trial Dosage and Adverse Events

The following tables summarize the dosage regimens and the incidence of the most common adverse events observed in the Phase 2 clinical trial of this compound for the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI).

Table 1: this compound Dosage Regimens in ABSSSI Clinical Trial

CohortIntravenous (IV) DosageOral Dosage
Low-Dose this compound 80 mg twice daily120 mg twice daily
High-Dose this compound 160 mg twice daily240 mg twice daily
Comparator Vancomycin 1 g or 15 mg/kg twice dailyLinezolid 600 mg twice daily

Source:[5][6][7]

Table 2: Incidence of Most Common Treatment-Emergent Adverse Events in ABSSSI Trial (%)

Adverse EventLow-Dose this compoundHigh-Dose this compoundVancomycin/Linezolid
Headache 9.1%16.8%Not Reported
Nausea 6.4%8.4%Not Reported
Vomiting Not ReportedNot ReportedNot Reported
Diarrhea 50% less than comparator50% less than comparatorNot Reported

Source:[5][6][7][8]

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during in vitro and in vivo experiments with this compound.

Issue 1: Higher than expected cytotoxicity in in vitro cell-based assays.

  • Question: We are observing significant cytotoxicity in our cell line when treated with this compound, which is contrary to its expected safety profile. How can we troubleshoot this?

  • Answer:

    • Confirm the Active Moiety: Ensure you are using the appropriate form of the drug for your assay. This compound is a prodrug; for in vitro assays, using the active moiety, this compound desphosphono (Debio 1452), is often more appropriate. The prodrug may not be efficiently converted to the active form in cell culture, or the prodrug itself might have off-target effects at high concentrations.

    • Verify Drug Concentration and Purity: Incorrect concentration calculations or impurities in the drug sample can lead to unexpected toxicity. Verify the concentration of your stock solution and the purity of the compound using appropriate analytical methods.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to drugs. Consider testing a panel of cell lines, including less sensitive ones, to determine if the observed toxicity is cell-type specific.

    • Assay-Specific Artifacts: Some cytotoxicity assays can be prone to artifacts. For example, compounds that interfere with cellular metabolism can affect the readout of MTT assays.[9] Consider using a secondary, mechanistically different cytotoxicity assay (e.g., LDH release or a live/dead cell stain) to confirm the results.

    • Review Experimental Protocol: Carefully review your protocol for potential errors in dosing, incubation times, or cell handling that could contribute to cell stress and death.

Issue 2: Inconsistent results in animal toxicology studies.

  • Question: We are seeing high variability in the toxicological endpoints in our animal studies with this compound. How can we improve the consistency of our results?

  • Answer:

    • Animal Model and Strain: The choice of animal model and strain can significantly impact toxicological outcomes. Ensure that the model is appropriate for the study and that the animals are sourced from a reputable supplier. Genetic variability within a strain can also contribute to inconsistent responses.

    • Dosing Formulation and Administration: The formulation of this compound for animal dosing is critical. Ensure the drug is completely solubilized and stable in the vehicle. The route and technique of administration should be consistent across all animals to ensure uniform drug exposure.

    • Environmental Factors: Animal stress from environmental factors such as noise, improper handling, or changes in light/dark cycles can influence physiological responses and impact the variability of toxicological data. Maintain a stable and controlled environment for the animals.

    • Sample Size and Statistical Analysis: An inadequate sample size may not have sufficient statistical power to detect true differences and can lead to high variability. Perform a power analysis to determine the appropriate number of animals per group. Utilize robust statistical methods to analyze the data.

    • Endpoint Measurement: Ensure that the methods for measuring toxicological endpoints (e.g., blood chemistry, histopathology) are validated, and that the personnel performing the measurements are properly trained and blinded to the treatment groups to minimize bias.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the in vitro cytotoxicity of this compound or its active metabolite, Debio 1452.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on a specific cell line.

  • Materials:

    • Mammalian cell line of interest (e.g., HepG2 for hepatotoxicity)

    • Cell culture medium and supplements

    • This compound or Debio 1452

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

    • Solubilization buffer (e.g., DMSO or a detergent-based buffer)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Preparation: Prepare a serial dilution of the test compound in cell culture medium.

    • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.

Mandatory Visualizations

afabicin_mechanism cluster_prodrug Systemic Circulation cluster_conversion In Vivo Conversion cluster_active Bacterial Cell This compound This compound (Prodrug) Conversion Rapid Conversion This compound->Conversion Debio1452 This compound Desphosphono (Debio 1452 - Active Moiety) Conversion->Debio1452 FabI FabI Enzyme Debio1452->FabI Inhibits FAS Fatty Acid Synthesis FabI->FAS Catalyzes CellDeath Bacterial Cell Death FAS->CellDeath experimental_workflow cluster_invitro In Vitro Toxicity Assessment cluster_invivo In Vivo Toxicity Assessment cluster_data Data Analysis & Optimization CellCulture Cell Line Selection (e.g., HepG2, HEK293) DoseResponse Dose-Response Treatment CellCulture->DoseResponse CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, LDH) DoseResponse->CytotoxicityAssay IC50 IC50 Determination CytotoxicityAssay->IC50 PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling IC50->PKPD AnimalModel Animal Model Selection (e.g., Rodent) DoseRange Dose-Range Finding Study AnimalModel->DoseRange ToxicologyStudy Repeated-Dose Toxicology Study DoseRange->ToxicologyStudy Endpoints Endpoint Analysis (Clinical signs, Pathology) ToxicologyStudy->Endpoints Endpoints->PKPD Dosage Optimized Dosage Regimen PKPD->Dosage

References

Afabicin stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Afabicin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during long-term experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as Debio 1450 or AFN-1720) is an experimental, narrow-spectrum antibiotic specifically targeting Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a prodrug that is converted in vivo to its active form, this compound desphosphono (also known as Debio 1452 or AFN-1252).[3][4][5] The active moiety inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis, a critical pathway for bacterial survival.[1][6]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: For long-term stability, this compound in its powdered form should be stored at -20°C for up to three years.[7] Stock solutions can be stored at -80°C for up to one year or at -20°C for shorter periods.[7][8] It is crucial to prevent repeated freeze-thaw cycles to maintain the integrity of the compound.[8]

Q3: How should I prepare this compound for in vitro experiments?

A3: this compound can be dissolved in water, but may require pH adjustment to 10 with NaOH to achieve a concentration of 2 mg/mL.[7] For cell-based assays, it is recommended to prepare fresh dilutions from a concentrated stock solution in the appropriate culture medium. If using an aqueous stock solution, it should be sterile-filtered through a 0.22 µm filter before use.[8]

Q4: Is this compound light-sensitive?

Q5: Can I use this compound in long-term cell culture experiments?

A5: Yes, but stability in culture media over time should be considered. The stability of any antibiotic in culture media can be influenced by temperature, pH, and media components. For experiments extending over several days, it may be necessary to replenish the this compound-containing medium periodically to maintain the desired concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Antibacterial Activity 1. Degradation of Stock Solution: Improper storage (e.g., wrong temperature, repeated freeze-thaw cycles).2. Degradation in Experimental Medium: Instability at 37°C over an extended period.3. Incorrect Concentration: Errors in dilution or calculation.1. Prepare a fresh stock solution from powder. Aliquot and store at -80°C.2. Replenish the medium with fresh this compound every 24-48 hours. Run a time-course experiment to determine its stability in your specific medium.3. Verify all calculations and ensure proper pipetting techniques.
Precipitation in Stock Solution or Medium 1. Low Solubility: The concentration exceeds the solubility limit in the chosen solvent.2. pH Shift: The pH of the solution has changed, affecting solubility.3. Interaction with Media Components: Components in the culture medium may be causing precipitation.1. If using water, ensure the pH is adjusted as recommended.[7] Consider using a different solvent if compatible with your experimental system.2. Check and adjust the pH of your stock solution or final medium.3. Prepare a more concentrated stock in a suitable solvent and add a smaller volume to the medium.
Inconsistent Experimental Results 1. Variability in this compound Activity: See "Loss of Antibacterial Activity" section.2. Inconsistent Dispensing: Inaccurate pipetting of the antibiotic.3. Contamination: Microbial contamination of stock solutions or media.1. Ensure proper storage and handling of this compound.2. Calibrate pipettes and use proper techniques.3. Always use sterile techniques when preparing and handling solutions. Filter-sterilize stock solutions.

Data on this compound Stability

While specific, publicly available long-term stability data is limited, the following tables provide guidance on storage and handling.

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Source
Powder-20°C3 years[7]
Stock Solution in Solvent-80°C1 year[7]
Stock Solution in Solvent-20°C1 month[8]

Table 2: Solubility of this compound

Solvent Concentration Conditions Source
Water2 mg/mL (4.12 mM)pH adjusted to 10 with NaOH[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method to assess the antibacterial activity of this compound.

  • Preparation of Bacterial Inoculum: Culture Staphylococcus aureus in appropriate broth (e.g., Mueller-Hinton Broth) to mid-log phase. Adjust the bacterial suspension to a 0.5 McFarland standard.

  • Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the adjusted bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Assessing this compound Stability in Liquid Culture Medium

This protocol can be used to evaluate the stability of this compound under your specific experimental conditions.

  • Preparation: Prepare a solution of this compound in your chosen cell culture medium at the desired final concentration.

  • Incubation: Incubate the this compound-containing medium at 37°C in a CO2 incubator (if required for the medium).

  • Sampling: At various time points (e.g., 0, 8, 16, 24, 48, and 72 hours), take an aliquot of the medium.

  • Activity Assay: Use the collected aliquots to perform an MIC assay or a similar bioassay to determine the remaining antibacterial activity.

  • Analysis: A significant increase in the MIC over time indicates degradation of this compound in the medium.

Visualizations

Afabicin_Mechanism_of_Action cluster_prodrug Extracellular/In Vivo cluster_bacterium Staphylococcus Cell This compound This compound (Prodrug) Active_Metabolite This compound Desphosphono (Active Moiety) This compound->Active_Metabolite Conversion FabI FabI Enzyme Active_Metabolite->FabI Inhibits FASII Fatty Acid Synthesis II (FASII) Pathway FabI->FASII Catalyzes final step of Cell_Death Inhibition of Cell Growth & Cell Death FASII->Cell_Death Essential for Bacterial Survival

Caption: Mechanism of action of this compound.

Caption: Troubleshooting workflow for this compound stability.

References

Technical Support Center: Assessing Afabicin Penetration in Bone Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on methods to assess the penetration of Afabicin into bone tissue. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for assessing this compound penetration in human bone tissue?

The primary and most direct method for evaluating this compound penetration into human bone tissue is through a clinical pharmacokinetic (PK) study in patients. A key study involved patients undergoing elective hip replacement surgery.[1][2] In this type of study, subjects receive this compound prior to surgery, and during the procedure, various tissue samples are collected.

Q2: What is this compound and its active form?

This compound (Debio 1450) is a prodrug that is converted in the body to its active moiety, this compound desphosphono (Debio 1452).[1][2] This active form is what exerts the antibacterial effect. Therefore, it is the concentration of this compound desphosphono that is measured in tissue samples to determine bone penetration.

Q3: What is the mechanism of action of this compound?

This compound's active form, this compound desphosphono, inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[3][4] This enzyme is a critical component of the bacterial fatty acid synthesis II (FASII) pathway, which is essential for the production of fatty acids needed for bacterial cell membranes.[3][4] By inhibiting FabI, this compound disrupts membrane integrity and leads to bacterial cell death. This pathway is distinct from the fatty acid synthesis pathway in mammals, contributing to this compound's selective activity against staphylococci.[4]

Q4: What preclinical models can be used to assess this compound bone penetration?

Preclinical assessment of this compound's efficacy in bone infections has been demonstrated in animal models of osteomyelitis.[1] A rabbit model of Staphylococcus aureus-induced osteomyelitis has been specifically mentioned as being used to evaluate this compound.[1][5] While detailed protocols for this compound in these models are proprietary, general methodologies for inducing osteomyelitis in rabbits for antibiotic testing are well-established and can be adapted. These models are crucial for early-stage efficacy and dose-ranging studies before proceeding to human trials.

Q5: Are there in vitro models to simulate and test this compound bone penetration?

Yes, in vitro models can be used as a preliminary step to assess antibiotic performance in a bone infection context. These models can help in the initial screening of novel compounds.[6] One such model involves growing Staphylococcus aureus biofilms on or within blocks of bone (e.g., from bovine femur) to simulate chronic osteomyelitis. The ability of the antibiotic to penetrate the bone matrix and eradicate the biofilm can then be evaluated.

Troubleshooting Guides

Troubleshooting for LC-MS/MS Analysis of this compound in Bone Tissue

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying antibiotic concentrations in bone tissue due to its high sensitivity and selectivity.[1][2] However, the complexity of the bone matrix can lead to analytical challenges.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing - Incompatible sample solvent and mobile phase.- Secondary interactions with the analytical column.- Ensure the final sample extract is dissolved in a solvent similar in composition to the initial mobile phase.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
Low Signal Intensity / Sensitivity - Ion suppression due to matrix effects.- Inefficient extraction from the bone matrix.- Suboptimal ionization parameters.- Improve sample clean-up to remove interfering matrix components like phospholipids.- Optimize the extraction solvent and homogenization process.- Infuse a standard solution of this compound desphosphono directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature).
High Background Noise - Contamination of the LC-MS/MS system.- Impure solvents or reagents.- Flush the LC system and column thoroughly.- Use high-purity, LC-MS grade solvents and reagents.- Implement a divert valve to direct the initial and final parts of the chromatographic run (containing salts and other unretained components) to waste instead of the mass spectrometer.
Inconsistent Results (Poor Precision) - Variability in sample processing.- Matrix effects varying between samples.- Standardize the bone homogenization and extraction procedure.- Use a stable isotope-labeled internal standard (SIL-IS) for this compound desphosphono to compensate for matrix effects and variability in extraction and ionization.[7]
Analyte Instability - Degradation of this compound desphosphono during sample collection, storage, or processing.- Process samples as quickly as possible and store them at -80°C.- Perform stability assessments at various stages (e.g., freeze-thaw cycles, bench-top stability).

Data Presentation

Table 1: Penetration of this compound Desphosphono into Human Bone and Joint Tissues

This table summarizes the quantitative data from a clinical study in patients undergoing elective hip replacement surgery who received oral this compound.[1][2] The data represent the ratio of the area under the concentration-time curve (AUC) in the tissue compared to the total plasma AUC.

Tissue TypeMean AUC Ratio (Tissue:Total Plasma)
Cortical Bone0.21
Cancellous Bone0.40
Bone Marrow0.32
Soft Tissue0.35
Synovial Fluid0.61

Experimental Protocols & Visualizations

This compound's Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

This compound targets and inhibits the FabI enzyme, which is crucial for the elongation of fatty acid chains in the bacterial Fatty Acid Synthesis II (FASII) pathway. This disruption prevents the formation of essential components of the bacterial cell membrane.

Afabicin_Mechanism_of_Action cluster_FASII Bacterial Fatty Acid Synthesis II (FASII) Pathway cluster_output cluster_result Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP Multiple Steps Ketoacyl-ACP Ketoacyl-ACP Malonyl-ACP->Ketoacyl-ACP Acyl-ACP (n) Acyl-ACP (n carbons) Acyl-ACP (n)->Ketoacyl-ACP Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP Reduction Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP Dehydration Acyl-ACP (n+2) Acyl-ACP (n+2 carbons) Enoyl-ACP->Acyl-ACP (n+2) Reduction FabI FabI Enzyme Enoyl-ACP->FabI Catalyzes Membrane_Lipids Bacterial Membrane Lipids Acyl-ACP (n+2)->Membrane_Lipids Further Elongation & Synthesis Disrupted_Membrane Disrupted Cell Membrane Integrity Afabicin_desphosphono This compound desphosphono Afabicin_desphosphono->FabI Inhibits Bacterial_Death Bacterial Cell Death Disrupted_Membrane->Bacterial_Death

Caption: this compound inhibits the FabI enzyme in the bacterial FASII pathway.

Experimental Workflow: Clinical Assessment of this compound Bone Penetration

This workflow outlines the key steps in a clinical study designed to measure the concentration of this compound's active form in various bone and joint tissues.

Clinical_Workflow cluster_patient Patient Population cluster_surgery Surgical Procedure cluster_analysis Sample Analysis cluster_data Data Interpretation Patient_Selection Select Patients (e.g., undergoing hip replacement) Informed_Consent Obtain Informed Consent Patient_Selection->Informed_Consent Dosing Administer Oral this compound (e.g., multiple doses before surgery) Informed_Consent->Dosing Surgery Perform Hip Replacement Surgery Dosing->Surgery Sample_Collection Collect Samples at Specific Time Points: - Blood (Plasma) - Cortical Bone - Cancellous Bone - Bone Marrow - Soft Tissue - Synovial Fluid Surgery->Sample_Collection Sample_Processing Process Samples: - Plasma separation - Bone homogenization Sample_Collection->Sample_Processing Extraction Extract this compound Desphosphono Sample_Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify this compound Desphosphono Concentration LCMS->Quantification PK_Analysis Pharmacokinetic (PK) Analysis Quantification->PK_Analysis Tissue_Plasma_Ratio Calculate Tissue-to-Plasma Concentration Ratios (e.g., AUC ratios) PK_Analysis->Tissue_Plasma_Ratio

Caption: Workflow for clinical assessment of this compound bone penetration.

Detailed Experimental Protocol: Quantification of this compound Desphosphono in Bone Tissue by LC-MS/MS

This protocol provides a detailed methodology for the quantification of this compound desphosphono in bone tissue, based on established methods for antibiotic analysis in bone.

1. Sample Collection and Storage:

  • During surgery, collect cortical and cancellous bone samples.

  • Immediately rinse with sterile saline to remove excess blood and blot dry.

  • Snap-freeze the samples in liquid nitrogen and store at -80°C until analysis.

2. Sample Preparation and Homogenization:

  • Weigh the frozen bone samples.

  • Pulverize the bone into a fine powder using a cryogenic mill. This is critical to ensure a homogenous sample and efficient extraction.

  • To the bone powder, add a specific volume of extraction solvent (e.g., an acidic methanol solution) and a known concentration of a stable isotope-labeled internal standard (SIL-IS) for this compound desphosphono.

3. Extraction:

  • Homogenize the bone powder in the extraction solvent using a high-speed homogenizer.

  • Centrifuge the homogenate at high speed (e.g., >10,000 x g) to pellet the bone matrix debris.

  • Collect the supernatant, which contains the extracted this compound desphosphono and the internal standard.

4. Sample Clean-up (Optional but Recommended):

  • To minimize matrix effects, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step can be performed on the supernatant. This helps to remove interfering substances like lipids and salts.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Inject a small volume of the final extract onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate this compound desphosphono from other components.

  • Tandem Mass Spectrometry (MS/MS):

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for both this compound desphosphono and its SIL-IS.

6. Quantification:

  • Create a calibration curve using known concentrations of this compound desphosphono spiked into a blank bone matrix that has undergone the same extraction procedure.

  • Calculate the concentration of this compound desphosphono in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Express the final concentration as nanograms per gram (ng/g) of bone tissue.

References

potential off-target effects of Afabicin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Afabicin. The information focuses on potential off-target effects in cellular assays, drawing from available preclinical and clinical data.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a prodrug that is converted in vivo to its active form, this compound desphosphono (also known as Debio 1452 or AFN-1252).[1][2] The active molecule is a potent inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) enzyme.[3][4] FabI is a critical enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for the production of fatty acids needed for bacterial cell membrane integrity and survival.[5][6] By inhibiting this pathway, this compound effectively halts the growth of staphylococci.[3]

Q2: How specific is this compound for its bacterial target versus mammalian cells?

This compound exhibits a high degree of specificity for its bacterial target with minimal expected impact on mammalian cells. This selectivity is due to the fundamental structural and organizational differences between the bacterial FAS-II pathway and the mammalian type I fatty acid synthesis (FAS-I) system.[5][7] Because the eukaryotic FAS-I pathway is mechanistically and structurally distinct, enzymes within the bacterial FAS-II pathway are considered highly selective antibacterial drug targets.[5] This inherent difference is the primary reason why inhibitors of bacterial fatty acid biosynthesis are expected to be selective and safe for use in humans.[7]

Q3: Has this compound shown off-target activity against other bacterial species?

This compound is a narrow-spectrum antibiotic that specifically targets staphylococci.[1][5] Its active moiety, this compound desphosphono, has potent activity against a wide range of staphylococcal isolates but shows very limited activity against non-staphylococcal species.[8] This is because many other bacteria either lack FabI, possess alternative and functionally redundant enzymes (like FabK, FabV, or FabL), or are Gram-negative, which presents cell penetration challenges.[5][8][9] Studies have shown that this compound has a minimal impact on the gut microbiota, further underscoring its narrow spectrum of activity.[1][3][8]

Q4: What are the reported adverse events in human clinical trials, and could they be related to off-target effects?

Phase 2 clinical trials for acute bacterial skin and skin structure infections (ABSSSI) reported that this compound was generally well-tolerated.[1][10] The most commonly reported adverse events were mild and included headache, nausea, vomiting, and diarrhea.[5][10] While the precise molecular basis for these events is not detailed, they are common in antibiotic therapies. The high specificity of this compound for the bacterial FabI enzyme suggests these are unlikely to be caused by direct inhibition of a homologous human enzyme.[7]

Q5: Are there any known interactions of this compound with common off-target protein families, such as kinases or GPCRs?

Publicly available literature does not contain specific data from broad panel screenings of this compound against common off-target protein families like kinases or G-protein coupled receptors (GPCRs). The development focus has been on its high specificity for the bacterial FabI enzyme, which is structurally distinct from mammalian enzymes.[5][7]

Troubleshooting Guide for Cellular Assays

Issue 1: Unexplained cytotoxicity observed in a mammalian cell line treated with this compound.

  • Question: My mammalian cell line shows reduced viability after treatment with this compound, which is unexpected given its high specificity. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Confirm Drug Integrity: Ensure the this compound compound (or its active moiety, this compound desphosphono) has not degraded. Verify the purity and identity of the compound lot being used.

    • Vehicle Control: High concentrations of solvents like DMSO can be cytotoxic. Run a vehicle-only control at the highest concentration used in your experiment to rule out solvent toxicity.

    • Prodrug Metabolism: this compound is a prodrug that is converted to its active form, this compound desphosphono.[2] Most cultured cell lines lack the necessary enzymes to perform this conversion efficiently. If you are using the prodrug, the observed effect may not be representative of the active molecule's activity. It is recommended to use this compound desphosphono directly for in vitro cellular assays to ensure target engagement.[8]

    • Cell Line Sensitivity: While unlikely, some cell lines may have unique sensitivities. Test this compound on a panel of different mammalian cell lines (e.g., HepG2, HEK293, THP-1) to see if the effect is cell line-specific. Studies have used J774 macrophages and THP-1 monocytes to evaluate the intracellular activity of this compound desphosphono without reporting overt cytotoxicity.[11]

    • Assay Interference: Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., MTT, MTS, CellTiter-Glo®). To rule this out, perform a cell-free assay by adding this compound directly to the assay reagents in media to check for any chemical interference.

Issue 2: Lack of antibacterial activity against S. aureus in a co-culture model with mammalian cells.

  • Question: this compound is not effectively killing S. aureus in my co-culture experiment. Why might this be?

  • Answer & Troubleshooting Steps:

    • Use the Active Moiety: As mentioned, use the active form, this compound desphosphono, for direct antibacterial activity in in vitro settings. The prodrug, this compound, has no direct antimicrobial activity.[8]

    • Protein Binding: The presence of high concentrations of serum/protein in cell culture media can lead to drug sequestration, reducing the free concentration available to act on the bacteria. Consider reducing the serum percentage during the treatment period, if compatible with your experimental design, or increasing the concentration of this compound desphosphono. The unbound fraction of this compound desphosphono is what drives its efficacy.

    • Intracellular Activity: S. aureus can be internalized by phagocytic cells. This compound desphosphono has been shown to accumulate in macrophages and monocytes and is effective against intracellular bacteria.[11] Ensure your treatment duration is sufficient for the drug to penetrate the host cells and act on the internalized bacteria. Pharmacodynamic models suggest that its intracellular activity is primarily bacteriostatic.[11]

    • Confirm MIC: Perform a standard Minimum Inhibitory Concentration (MIC) assay with the specific S. aureus strain you are using in your co-culture to confirm its susceptibility to this compound desphosphono in your laboratory's conditions.

Data and Protocols

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound desphosphono against Staphylococcus species from published studies.

OrganismStrain TypeMIC50 (μg/mL)MIC90 (μg/mL)Reference
Staphylococcus aureusAll isolates0.0040.008[12]
Staphylococcus spp.All isolates0.0150.12[13]
S. aureusMRSA-0.016[14]
Microbiota RepresentativesVarious (n=39)>8>8[8]
Experimental Protocols

Protocol 1: Mammalian Cell Cytotoxicity Assay

  • Cell Plating: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound desphosphono and a positive control (e.g., doxorubicin) in the appropriate cell culture medium. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the diluted compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Measure cell viability using a standard method such as the MTS or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle-treated control wells and plot the percentage of viability against the compound concentration. Calculate the CC50 (50% cytotoxic concentration) value.

Protocol 2: In Vitro Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum Preparation: Prepare a standardized inoculum of S. aureus equivalent to a 0.5 McFarland standard, then dilute it according to CLSI guidelines to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Perform a two-fold serial dilution of this compound desphosphono in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Afabicin_Mechanism_of_Action cluster_bacterium Staphylococcus aureus cluster_drug Drug Action FAS_II Fatty Acid Synthesis II (FAS-II) Pathway Elongation Fatty Acid Chain Elongation FAS_II->Elongation Enoyl_ACP trans-2-Enoyl-ACP Elongation->Enoyl_ACP FabI FabI Enzyme (Enoyl-ACP Reductase) Enoyl_ACP->FabI Acyl_ACP Acyl-ACP FabI->Acyl_ACP Membrane Cell Membrane Synthesis Acyl_ACP->Membrane Growth Bacterial Growth & Survival Membrane->Growth Afabicin_desphosphono This compound Desphosphono (Active Drug) Afabicin_desphosphono->FabI Inhibition

Caption: Mechanism of action of this compound's active form.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_selectivity Selectivity Assessment A Prepare Serial Dilutions of this compound Desphosphono B1 MIC Assay with S. aureus A->B1 B2 Cytotoxicity Assay with Mammalian Cells A->B2 C1 Determine MIC Value (On-Target Activity) B1->C1 C2 Determine CC50 Value (Potential Off-Target) B2->C2 D Calculate Selectivity Index (SI = CC50 / MIC) C1->D C2->D

Caption: Workflow for assessing this compound's in vitro activity.

References

Validation & Comparative

Afabicin vs. Vancomycin: A Comparative Guide for Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat in both hospital and community settings, driving the need for novel antibiotics. This guide provides a detailed, data-driven comparison of afabicin, a first-in-class FabI inhibitor, and vancomycin, a long-standing standard-of-care glycopeptide, for the treatment of MRSA infections.

Executive Summary

This compound, a prodrug of this compound desphosphono, is a narrow-spectrum antibiotic specifically targeting staphylococci, including MRSA, by inhibiting fatty acid synthesis.[1][2] Clinical data from a phase 2 trial in acute bacterial skin and skin structure infections (ABSSSI) has demonstrated its non-inferiority to a vancomycin/linezolid regimen.[1][3] Vancomycin, a cornerstone of anti-MRSA therapy for decades, acts by inhibiting bacterial cell wall synthesis.[4][5] While effective, its utility can be hampered by issues such as nephrotoxicity, the need for therapeutic drug monitoring, and concerns over "MIC creep," where isolates with higher minimum inhibitory concentrations (MICs) within the susceptible range are associated with poorer outcomes.[6][7]

In Vitro Potency: A Head-to-Head Look at MIC Distributions

Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's in vitro potency. This compound's active moiety, this compound desphosphono, demonstrates potent activity against MRSA, with consistently low MIC values.

AntibioticMRSA Isolates (n)MIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Data Source(s)
This compound desphosphono 872Not Reported0.008≤0.015[8]
This compound desphosphono Not SpecifiedNot Reported0.0040.008[9]
Vancomycin 5530.38 - 3.001.52.0[2]
Vancomycin 3970.75 - 1.51.01.5[10]

MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.

Clinical Efficacy: The Phase 2 ABSSSI Trial

A pivotal multicenter, double-blind, phase 2 clinical trial (NCT02426918) provides the most direct comparison of this compound and vancomycin in a clinical setting. The study evaluated the efficacy and safety of two different doses of this compound against a standard vancomycin/linezolid regimen in patients with ABSSSI caused by staphylococci.[1][11]

Key Clinical Trial Data (mITT Population)
OutcomeLow-Dose this compound (n=92)High-Dose this compound (n=91)Vancomycin/Linezolid (n=101)
MRSA at Baseline ~50%~50%~50%
Early Clinical Response (48-72h) 94.6%90.1%91.1%
Non-inferiority to Vancomycin/Linezolid Yes (-3.5% difference; 95% CI, -10.8% to 3.9%)Yes (1.0% difference; 95% CI, -7.3% to 9.2%)Not Applicable

mITT: microbiological Intent-to-Treat population. Early clinical response was the primary efficacy endpoint.[1][3]

Safety and Tolerability Profile

In the phase 2 ABSSSI trial, this compound was generally well-tolerated. The most common treatment-emergent adverse events were mild.

Adverse EventLow-Dose this compoundHigh-Dose this compoundVancomycin/Linezolid
Headache 9.1%16.8%10.3%
Nausea 6.4%8.4%Not specified in detail
Diarrhea Rate was 50% less than vancomycin/linezolidRate was 50% less than vancomycin/linezolidNot specified in detail

Data from Wittke et al., 2020 and Contagion Live review.[1][11][12]

Experimental Protocols and Methodologies

Phase 2 ABSSSI Clinical Trial (NCT02426918) Methodology
  • Study Design: A multicenter, parallel-group, double-blind, double-dummy, randomized, phase 2 study.[1][6]

  • Patient Population: Adults with acute bacterial skin and skin structure infections (ABSSSI) with a lesion size of at least 75 cm², caused by suspected or confirmed Gram-positive pathogens. A significant portion of the microbiological intent-to-treat population had MRSA isolated at baseline (50.4%).[1][3]

  • Treatment Arms:

    • Low-Dose (LD) this compound: 80 mg IV twice daily (BID), followed by 120 mg oral BID.[3]

    • High-Dose (HD) this compound: 160 mg IV BID, followed by 240 mg oral BID.[3]

    • Comparator: Vancomycin 1 g or 15 mg/kg IV BID, followed by oral linezolid 600 mg BID.[3]

  • Primary Efficacy Endpoint: Early clinical response at 48 to 72 hours after randomization, defined as a ≥20% reduction in lesion size and no receipt of rescue antibiotics.[1][11]

  • Key Secondary Endpoints: Investigator-assessed clinical success at the end-of-treatment and short-term follow-up visits.[1]

G cluster_enrollment Patient Screening & Enrollment cluster_treatment Treatment Arms (Double-Dummy Design) cluster_assessment Efficacy Assessment Start Patients with ABSSSI (Lesion ≥75 cm²) Randomization Randomization (1:1:1) Start->Randomization ArmA Low-Dose this compound (IV followed by Oral) Randomization->ArmA ArmB High-Dose this compound (IV followed by Oral) Randomization->ArmB ArmC Vancomycin/Linezolid (IV followed by Oral) Randomization->ArmC Endpoint Primary Endpoint: Early Clinical Response (48-72 hours) ArmA->Endpoint ArmB->Endpoint ArmC->Endpoint FollowUp Secondary Endpoints: Clinical Success at End-of-Treatment & Follow-Up Endpoint->FollowUp

Phase 2 ABSSSI Clinical Trial Workflow.

Mechanisms of Action: Distinct Bacterial Targets

The differing mechanisms of action between this compound and vancomycin are fundamental to their respective profiles. This compound's novel target offers a new approach to combating staphylococcal resistance, while vancomycin's established mechanism has been a reliable, albeit increasingly challenged, strategy.

This compound: Inhibition of Fatty Acid Synthesis

This compound is a prodrug that is converted in vivo to this compound desphosphono. This active moiety specifically inhibits FabI, an enoyl-acyl carrier protein reductase enzyme.[1][11] FabI is a critical enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for building functional cell membranes in Staphylococcus species.[2][11] This pathway is distinct from the human fatty acid synthesis pathway (FAS-I), contributing to this compound's selective activity.[11]

G cluster_drug Drug Action cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) This compound This compound (Prodrug) Active This compound Desphosphono (Active Moiety) This compound->Active In vivo conversion FabI FabI Enzyme (Enoyl-ACP Reductase) Active->FabI Inhibits Precursors Malonyl-CoA + Acetyl-CoA Elongation Fatty Acid Chain Elongation Cycle Precursors->Elongation Elongation->FabI Final reduction step FattyAcids Essential Fatty Acids FabI->FattyAcids Membrane Bacterial Cell Membrane Synthesis FattyAcids->Membrane

This compound's Mechanism of Action via FabI Inhibition.
Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin exerts its bactericidal effect by targeting the synthesis of the bacterial cell wall.[4] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[13][14] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to cell lysis.[4]

G cluster_drug Drug Action cluster_pathway Bacterial Cell Wall Synthesis Vancomycin Vancomycin Precursor Lipid II Precursor (with D-Ala-D-Ala terminus) Vancomycin->Precursor Binds to Transglycosylase Transglycosylase Enzyme Vancomycin->Transglycosylase Inhibits Transpeptidase Transpeptidase Enzyme Vancomycin->Transpeptidase Inhibits Precursor->Transglycosylase Elongation Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan Crosslink Cross-linked Cell Wall Transpeptidase->Crosslink Peptidoglycan->Transpeptidase Cross-linking

Vancomycin's Mechanism of Action via Cell Wall Inhibition.

Future Directions

This compound is currently under investigation in a Phase 2 trial for the treatment of bone and joint infections caused by Staphylococcus, including MRSA (NCT03723551).[5][15] The results of this and potential future phase 3 trials will be crucial in further defining this compound's role in the anti-MRSA armamentarium. For vancomycin, ongoing research focuses on optimizing dosing strategies through AUC/MIC monitoring to maximize efficacy and minimize toxicity, especially in the context of rising MICs.[13][16]

Conclusion

This compound presents a promising, targeted alternative for the treatment of staphylococcal infections, including those caused by MRSA. Its novel mechanism of action, potent in vitro activity, and demonstrated non-inferiority to vancomycin/linezolid in ABSSSI, coupled with a favorable safety profile, make it a significant development. Vancomycin remains a critical first-line agent for serious MRSA infections, but its effectiveness requires careful patient management and monitoring due to pharmacokinetic and resistance challenges. The continued development of narrow-spectrum agents like this compound is a vital strategy in the effort to preserve the efficacy of existing antibiotics and provide effective, safer options for patients with challenging MRSA infections.

References

Afabicin: A Potent Alternative in the Fight Against Vancomycin-Intermediate Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the emergence of vancomycin-intermediate Staphylococcus aureus (VISA) presents a significant clinical challenge. New therapeutic options are urgently needed to combat these resilient pathogens. Afabicin, a first-in-class antibiotic, demonstrates promising efficacy against S. aureus, including strains with reduced susceptibility to vancomycin. This guide provides a comparative analysis of this compound's performance against VISA, supported by available experimental data.

This compound is a prodrug that is converted in the body to its active form, this compound desphosphono.[1][2] This active molecule targets and inhibits FabI, an essential enzyme in the bacterial fatty acid synthesis pathway of staphylococci.[3] This novel mechanism of action means there is no cross-resistance with other antibiotic classes, making it a valuable tool against multidrug-resistant strains.[3]

In Vitro Efficacy: A Quantitative Comparison

While specific studies focusing solely on the efficacy of this compound against a broad panel of VISA strains are limited, data from broader in vitro surveillance and clinical trials provide strong evidence of its potential. This compound desphosphono has shown potent activity against a wide range of S. aureus isolates, including methicillin-resistant S. aureus (MRSA).

However, a comprehensive study involving 162 static in vitro time-kill experiments against 21 different S. aureus strains, including 12 MRSA strains, provides further insight.[6] While the vancomycin susceptibility of these specific strains was not detailed in the publication, the consistently low MICs of this compound desphosphono (ranging from 0.004 to 0.03 mg/L) across these resistant phenotypes suggest that its efficacy is likely unaffected by the mechanisms that confer intermediate resistance to vancomycin.[7]

Table 1: Comparative In Vitro Activity of this compound Desphosphono and Vancomycin against S. aureus

AntibioticOrganismMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
This compound DesphosphonoS. aureus (including MRSA)0.004 - 0.03Not Reported≤0.015
VancomycinVancomycin-Intermediate S. aureus (VISA)4 - 8Not ApplicableNot Applicable

Data for this compound desphosphono is compiled from studies on a broad range of S. aureus isolates, including MRSA. Data for vancomycin against VISA is definitional.

In Vivo Efficacy: Insights from Animal Models

The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of new antibiotics. Studies on this compound have utilized this model to demonstrate its bactericidal activity against various S. aureus strains.[7] In these experiments, this compound treatment, initiated two hours after infection, led to a significant reduction in bacterial load in the thighs of the mice.[7]

While these studies did not specifically use VISA strains, the robust efficacy observed against MRSA in this model is a strong indicator of this compound's potential for treating infections caused by other resistant S. aureus phenotypes. The data from these models were used to establish pharmacokinetic/pharmacodynamic (PK/PD) targets for this compound, which support its continued clinical development for serious staphylococcal infections like bone and joint infections.[8][9]

A comparative analysis of virulence in a mouse skin infection model showed that while VISA strains may produce smaller abscesses than vancomycin-sensitive S. aureus (VSSA), the infections can persist for longer.[10] This highlights the need for potent and rapidly bactericidal agents like this compound.

Mechanism of Action and Resistance

The distinct mechanisms of action of this compound and vancomycin are key to understanding this compound's efficacy against VISA.

Comparative Mechanisms of Action and Resistance cluster_this compound This compound Pathway cluster_vancomycin Vancomycin Pathway & VISA Resistance This compound This compound (Prodrug) Afabicin_desphosphono This compound Desphosphono (Active) This compound->Afabicin_desphosphono Conversion in vivo FabI FabI Enzyme Afabicin_desphosphono->FabI Inhibits FattyAcid Fatty Acid Synthesis Afabicin_desphosphono->FattyAcid Blocks FabI->FattyAcid Catalyzes final step BacterialCell Bacterial Cell Integrity FattyAcid->BacterialCell Essential for membrane Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala Termini Vancomycin->DAlaDAla Binds to Peptidoglycan Peptidoglycan Synthesis Vancomycin->Peptidoglycan Inhibits ThickCellWall Thickened Cell Wall (VISA) Vancomycin->ThickCellWall Attempts to penetrate DAlaDAla->Peptidoglycan Precursor for CellWall Bacterial Cell Wall Peptidoglycan->CellWall Builds Trapping Vancomycin Trapping ThickCellWall->Trapping Leads to Trapping->DAlaDAla Prevents binding

Caption: Mechanisms of this compound and vancomycin, and VISA resistance.

Vancomycin resistance in VISA is primarily due to a thickened cell wall with altered peptidoglycan structure, which traps vancomycin molecules and prevents them from reaching their target, the D-Ala-D-Ala termini of peptidoglycan precursors.[11][12] this compound's target, FabI, is located within the bacterial cytoplasm and is involved in a completely different cellular process. Therefore, the resistance mechanisms that affect vancomycin are not expected to impact the activity of this compound.

Experimental Protocols

The following are summaries of standard protocols used to evaluate the efficacy of antimicrobial agents like this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Broth Microdilution Workflow start Start prep_antibiotic Prepare serial two-fold dilutions of antibiotic in microtiter plate start->prep_antibiotic inoculate Inoculate microtiter plate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually inspect for turbidity to determine MIC incubate->read_mic end End read_mic->end Neutropenic Mouse Thigh Infection Model start Start induce_neutropenia Induce neutropenia in mice with cyclophosphamide start->induce_neutropenia infect_thigh Inject inoculum into the thigh muscle of mice induce_neutropenia->infect_thigh prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->infect_thigh administer_treatment Administer antibiotic treatment at specified doses and times infect_thigh->administer_treatment euthanize_harvest Euthanize mice at predetermined time points and harvest thigh tissue administer_treatment->euthanize_harvest homogenize_plate Homogenize thigh tissue and plate serial dilutions euthanize_harvest->homogenize_plate count_cfu Incubate plates and count CFU to determine bacterial load homogenize_plate->count_cfu end End count_cfu->end

References

An Indirect Head-to-Head Comparison: Afabicin and Daptomycin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial drug development, particularly for challenging Gram-positive infections, afabicin and daptomycin represent two distinct classes of antibiotics. While direct head-to-head clinical trials are not yet available, this guide provides a comparative analysis based on existing clinical data, mechanisms of action, and experimental protocols to offer valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Targets

This compound , a first-in-class antibiotic, operates through a novel mechanism by inhibiting FabI, an enoyl-acyl carrier protein reductase essential for fatty acid synthesis in Staphylococcus species.[1][2] This targeted approach results in a narrow spectrum of activity, primarily against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] A key advantage of this specificity is the potential preservation of the patient's gut microbiota.[2]

Daptomycin , a cyclic lipopeptide antibiotic, exerts its bactericidal effect by disrupting the bacterial cell membrane in a calcium-dependent manner.[4][5][6] This leads to a rapid depolarization of the membrane, causing an efflux of potassium ions and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[6] Its spectrum of activity is broader than this compound, covering a range of Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).[7][8]

cluster_0 This compound Mechanism of Action cluster_1 Daptomycin Mechanism of Action This compound This compound (Prodrug) Afabicin_active This compound Desphosphono (Active Moiety) This compound->Afabicin_active Conversion FabI FabI Enzyme Afabicin_active->FabI Inhibits FattyAcid Fatty Acid Synthesis CellDeath_A Bacterial Cell Death FattyAcid->CellDeath_A Inhibition leads to Daptomycin Daptomycin Membrane Bacterial Cell Membrane Daptomycin->Membrane Binds in presence of Calcium Calcium Ions Depolarization Membrane Depolarization Membrane->Depolarization Causes K_efflux Potassium Ion Efflux Depolarization->K_efflux Leads to Biosynthesis Inhibition of DNA, RNA, Protein Synthesis Depolarization->Biosynthesis Results in CellDeath_D Bacterial Cell Death K_efflux->CellDeath_D Biosynthesis->CellDeath_D

Caption: Comparative Mechanisms of Action for this compound and Daptomycin.

Clinical Efficacy and Safety: An Indirect Comparison

Direct comparative data between this compound and daptomycin is unavailable. However, insights can be drawn from their respective clinical trials against other standard-of-care antibiotics.

This compound Clinical Trial Performance

A pivotal Phase II, randomized, double-blind, non-inferiority study evaluated this compound for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by staphylococci.[2] In this trial, this compound was compared to vancomycin followed by linezolid. The primary endpoint was the clinical response rate at 48 to 72 hours post-randomization.

Experimental Protocol: this compound Phase II ABSSSI Trial (NCT02426918)

  • Study Design: Multicenter, parallel-group, double-blind, double-dummy.[9]

  • Population: Patients with ABSSSI due to staphylococci.[9]

  • Treatment Arms:

    • Low-Dose (LD) this compound[9]

    • High-Dose (HD) this compound[9]

    • Vancomycin/Linezolid[9]

  • Primary Outcome: Early clinical response at 48 to 72 hours, defined by a reduction in lesion size and absence of fever.[10]

Start Patient with ABSSSI (Staphylococcal) Randomization Randomization (1:1:1) Start->Randomization Arm_A Low-Dose this compound Randomization->Arm_A Arm_B High-Dose this compound Randomization->Arm_B Arm_C Vancomycin/Linezolid Randomization->Arm_C Treatment Treatment Period Arm_A->Treatment Arm_B->Treatment Arm_C->Treatment Endpoint Primary Endpoint Assessment (48-72 hours) Treatment->Endpoint FollowUp Follow-up Assessments Endpoint->FollowUp End End of Study FollowUp->End

Caption: Workflow of the this compound Phase II ABSSSI Clinical Trial.

This compound Efficacy and Safety Data (vs. Vancomycin/Linezolid)

OutcomeLow-Dose this compoundHigh-Dose this compoundVancomycin/Linezolid
Clinical Response Rate (48-72h) 94.6%[1]90.1%[1]91.1%[1]
Most Common Adverse Events Headache (9.1%), Nausea (6.4%)[9][11]Headache (16.8%), Nausea (8.4%)[9][11]Not specified in detail in the provided abstracts

Both low-dose and high-dose this compound were found to be non-inferior to the vancomycin/linezolid comparator.[1][10]

Daptomycin Clinical Trial Performance

Daptomycin has been evaluated in numerous studies for various indications, including complicated skin and skin structure infections (cSSSI) and Staphylococcus aureus bacteremia. A meta-analysis of randomized controlled trials for skin and soft-tissue infections provides a broad overview of its performance against comparators, which often include vancomycin or other standard-of-care beta-lactams.

Daptomycin Efficacy and Safety Data (Meta-analysis vs. Comparators)

OutcomeDaptomycinComparators (e.g., Vancomycin)Odds Ratio (95% CI)
Clinical Success Favorable trend-1.25 (0.83 to 1.89) for S. aureus infections (after excluding one study)[12]
Treatment-Related Adverse Events Similar incidenceSimilar incidence1.06 (0.71 to 1.59)[12]
Creatine Phosphokinase Elevation Higher incidenceLower incidence1.95 (1.04 to 3.65)[12]

It's important to note that daptomycin is associated with a risk of muscle toxicity, and monitoring of creatine phosphokinase (CPK) levels is recommended.[12]

Summary and Future Directions

This guide provides an indirect comparison of this compound and daptomycin based on their distinct mechanisms of action and available clinical trial data against other antibiotics.

  • This compound shows promise as a targeted therapy for staphylococcal infections, with a favorable safety profile and a mechanism that may spare the gut microbiome. Its efficacy in ABSSSI is non-inferior to a standard-of-care regimen of vancomycin/linezolid.[1][2]

  • Daptomycin is a well-established, broad-spectrum Gram-positive antibiotic effective against a range of pathogens, including MRSA and VRE.[7][8] It has demonstrated efficacy in serious infections, though it requires monitoring for potential muscle toxicity.[12]

A direct head-to-head clinical trial would be necessary to definitively compare the efficacy, safety, and potential niche applications of this compound and daptomycin. Such a study would be of significant interest to the medical and scientific communities, particularly in an era of increasing antimicrobial resistance. Researchers are encouraged to consider the distinct profiles of these agents when designing future studies and treatment strategies for Gram-positive infections.

References

Afabicin: A Breakthrough in Staphylococcal Infections with No Cross-Resistance to Major Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data and unique mechanism of action that positions afabicin as a critical tool against resistant Staphylococcus aureus.

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the development of novel antibiotics with unique mechanisms of action is paramount. This compound, a first-in-class antibiotic, emerges as a promising solution specifically targeting Staphylococcus species, including multidrug-resistant strains. A key differentiator of this compound is its validated lack of cross-resistance with other major antibiotic classes, a feature substantiated by compelling experimental data. This guide provides a comprehensive comparison of this compound's performance against other antibiotics, detailing the experimental evidence and methodologies for researchers, scientists, and drug development professionals.

This compound is a prodrug that is converted in vivo to its active moiety, this compound desphosphono (formerly Debio 1452 or AFN-1252).[1] Its novel mechanism of action lies in the highly specific inhibition of FabI, an enoyl-acyl carrier protein reductase essential for fatty acid biosynthesis in staphylococci.[2] This pathway is distinct from the targets of most other antibiotic classes, providing a strong basis for its lack of cross-resistance.[2][3]

A Distinct Mechanism of Action

This compound's targeted disruption of the bacterial fatty acid synthesis (FASII) pathway sets it apart from other antibiotics that typically target cell wall synthesis, protein synthesis, or DNA replication. This unique mode of action means that resistance mechanisms developed by bacteria against other drugs are unlikely to affect this compound's efficacy.

Figure 1: Mechanism of action of this compound.

Quantitative Evidence: No Cross-Resistance with Leading Antibiotics

Extensive in vitro studies have demonstrated the potent activity of this compound's active form, this compound desphosphono, against a wide array of Staphylococcus aureus clinical isolates, including those resistant to currently used antibiotics. The data clearly shows that resistance to other drug classes does not impact the susceptibility of these strains to this compound desphosphono.

A significant study evaluated the in vitro activity of this compound desphosphono against a collection of 821 clinical staphylococcal isolates. The results underscore its potent and specific activity, irrespective of the resistance profiles to other antibiotics.

Table 1: Comparative In Vitro Activity of this compound Desphosphono and Other Antibiotics Against Staphylococcus aureus (n=660)

AntibioticMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
This compound Desphosphono ≤0.001 - 0.25 N/A N/A
DaptomycinN/AN/A0.5
LinezolidN/AN/A2
VancomycinN/AN/A1
Data sourced from a study on 821 clinical isolates, of which 660 were S. aureus.[1] MIC50 and MIC90 for this compound desphosphono were not explicitly provided in this summary but its overall range indicates high potency.

Further evidence comes from a study that tested this compound desphosphono against S. aureus strains with confirmed resistance to vancomycin, daptomycin, and/or linezolid. In this research, this compound desphosphono maintained its potent activity, causing a significant decrease in bacterial colony forming units (cfu) for all tested strains, including the resistant ones.[4]

Table 2: Activity of this compound Desphosphono Against Antibiotic-Resistant S. aureus

S. aureus Strain PhenotypeThis compound Desphosphono Activity
Vancomycin-resistantPotent bactericidal activity
Daptomycin-resistantPotent bactericidal activity
Linezolid-resistantPotent bactericidal activity
Based on findings from a study on the intracellular activity of this compound desphosphono.[4]

These findings are consistent with the World Health Organization's criteria for innovativeness, which this compound fulfills on four counts: a new chemical class, a new target, a new mode of action, and no cross-resistance to other antibiotic classes.[2]

Experimental Protocols

The validation of this compound's lack of cross-resistance is grounded in standardized and rigorous experimental methodologies. The primary method used to determine the in vitro potency of antibiotics is the measurement of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M07.[5][6] This is the reference method for quantitative antimicrobial susceptibility testing.

MIC Determination Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Antibiotic Dilution Prepare serial two-fold dilutions of antibiotics in microtiter plate Inoculation Inoculate microtiter plate wells with bacterial suspension Antibiotic Dilution->Inoculation Bacterial Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Bacterial Inoculum->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Visual Inspection Visually inspect for bacterial growth (turbidity) Incubation->Visual Inspection MIC Determination Determine MIC: Lowest concentration with no visible growth Visual Inspection->MIC Determination

Figure 2: Standardized workflow for MIC determination.

Key steps in the CLSI M07 broth microdilution protocol include:

  • Preparation of Antimicrobial Solutions: A series of two-fold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 16 to 20 hours in ambient air.

  • MIC Reading: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Conclusion

The compelling in vitro data, supported by standardized and reproducible experimental protocols, validates that this compound's unique mechanism of action translates to a lack of cross-resistance with other major antibiotic classes used to treat staphylococcal infections. This positions this compound as a vital and innovative therapeutic option in the ongoing battle against antimicrobial resistance, offering a targeted and effective treatment for infections caused by Staphylococcus aureus, including challenging multidrug-resistant strains. The preservation of efficacy against resistant phenotypes underscores its potential to address critical unmet medical needs in the treatment of serious bacterial infections.

References

Assessing the Synergistic Potential of Afabicin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Lausanne, Switzerland – November 7, 2025 – As the challenge of antimicrobial resistance continues to grow, the strategic use of combination therapies is paramount. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on assessing the synergistic effects of Afabicin, a first-in-class FabI inhibitor, with other antibiotics against staphylococcal infections. While clinical data on this compound's synergistic combinations are not yet publicly available, this document outlines the established experimental protocols and presents a framework for evaluating its potential in combination therapy.

This compound is a novel, narrow-spectrum antibiotic specifically designed to target Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique mechanism of action, the inhibition of the enoyl-acyl carrier protein reductase (FabI) essential for bacterial fatty acid biosynthesis, offers a promising avenue for combating resistant strains.[2] Clinical trials have demonstrated this compound's non-inferiority to standard-of-care treatments like vancomycin and linezolid for acute bacterial skin and skin structure infections (ABSSSI).[3][4]

Comparative Performance of this compound (Monotherapy)

While awaiting synergy data, it is crucial to understand this compound's performance as a standalone agent. The following table summarizes the clinical efficacy of this compound compared to a vancomycin/linezolid regimen in a Phase 2 trial for ABSSSI.

Efficacy Endpoint This compound (Low Dose)This compound (High Dose)Vancomycin/LinezolidReference
Early Clinical Response (48-72h)94.6%90.1%91.1%[3]
Clinical Success (Test of Cure)97.8%92.1%93.3%[3]
S. aureus Eradication98.7%95.8%96.6%[3]

Investigating Synergistic Effects: Experimental Protocols

The primary methods for assessing antibiotic synergy in vitro are the checkerboard assay and the time-kill assay. These protocols provide quantitative data to determine if the combination of this compound with another antibiotic results in an effect greater than the sum of their individual activities.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.

Experimental Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the comparator antibiotic(s) (e.g., vancomycin, daptomycin, a beta-lactam) at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs).

  • Microplate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the antibiotics. Serially dilute this compound along the y-axis (rows) and the second antibiotic along the x-axis (columns). The final plate should contain wells with each drug alone in varying concentrations, as well as combinations of the two drugs at different concentration ratios.

  • Bacterial Inoculum: Prepare a standardized inoculum of the target Staphylococcus aureus strain (e.g., MRSA ATCC 43300) to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Add the bacterial inoculum to all wells of the microtiter plate. Include a growth control well (no antibiotics) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.

  • FIC Index Calculation: Calculate the FIC index using the following formula: FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare this compound Stock D Create 2D Dilution Matrix in 96-Well Plate A->D B Prepare Comparator Antibiotic Stock B->D C Prepare S. aureus Inoculum E Inoculate Plate C->E D->E F Incubate at 37°C for 18-24h E->F G Read MICs of Drugs Alone & in Combination F->G H Calculate FIC Index G->H I Interpret Results (Synergy, Additive, Antagonism) H->I

Checkerboard Assay Workflow
Time-Kill Assay

Time-kill assays provide dynamic information about the rate of bacterial killing over time when exposed to antibiotics, alone and in combination.

Experimental Protocol:

  • Preparation: Grow the target S. aureus strain to the logarithmic phase in CAMHB.

  • Inoculum and Treatment: Prepare tubes with fresh CAMHB containing the antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC). Inoculate the tubes with the bacterial culture to a starting density of ~5 x 10^5 to 1 x 10^6 CFU/mL. Include a growth control tube without any antibiotic.

  • Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each tube.

  • Quantification: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (e.g., Tryptic Soy Agar). Incubate the plates for 18-24 hours.

  • Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each antibiotic and the combination.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Time_Kill_Assay_Workflow A Prepare Log-Phase S. aureus Culture B Inoculate Treatment Tubes (Control, this compound, Antibiotic B, Combination) A->B C Incubate at 37°C with Shaking B->C D Sample at Time Points (0, 2, 4, 6, 24h) C->D E Serial Dilution & Plating D->E F Incubate Plates & Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G H Analyze for Synergy/Bactericidal Activity G->H

Time-Kill Assay Workflow

Mechanism of Action and Potential Synergistic Pathways

This compound's targeted inhibition of the FabI enzyme in the bacterial fatty acid synthesis II (FASII) pathway is a key differentiator.[2] This pathway is essential for building the bacterial cell membrane. Disrupting this process can potentially weaken the bacterium and make it more susceptible to antibiotics that target other cellular structures or processes.

Afabicin_MOA cluster_fasii Bacterial Fatty Acid Synthesis II (FASII) Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP Elongation Fatty Acid Elongation Cycles Malonyl_ACP->Elongation Enoyl_ACP Enoyl-ACP Elongation->Enoyl_ACP Acyl_ACP Acyl-ACP Enoyl_ACP->Acyl_ACP FabI FabI Enzyme Acyl_ACP->Elongation Membrane Phospholipids -> Cell Membrane Acyl_ACP->Membrane This compound This compound (Active Moiety) This compound->Inhibition Inhibition->FabI

This compound's Mechanism of Action

Potential Synergistic Combinations to Investigate:

  • With Cell Wall Synthesis Inhibitors (e.g., Beta-lactams, Vancomycin): By compromising the integrity of the cell membrane through fatty acid inhibition, this compound may enhance the activity of antibiotics that target the cell wall. A weakened membrane could provide easier access for these agents to their peptidoglycan targets.

  • With Cell Membrane Depolarizing Agents (e.g., Daptomycin): A combination with daptomycin could prove highly synergistic. This compound's disruption of membrane phospholipid synthesis might alter the membrane's physical properties, potentially facilitating daptomycin's ability to insert and depolarize the membrane.

  • With Protein or DNA Synthesis Inhibitors (e.g., Linezolid, Rifampin): While the mechanism for synergy is less direct, stressing the bacterium through membrane disruption could lower its tolerance and increase its susceptibility to agents that inhibit essential intracellular processes.

Conclusion

This compound represents a significant advancement in the fight against staphylococcal infections. While its efficacy as a monotherapy is established, its full potential may be realized in combination with other antimicrobial agents. The experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate the synergistic potential of this compound. Such studies are critical for developing next-generation treatment regimens that can overcome resistance, improve patient outcomes, and preserve the utility of our existing antibiotic arsenal.

References

A Comparative Analysis of the Pharmacodynamics of Afabicin and Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial agents, particularly those targeting formidable pathogens like Staphylococcus aureus, a thorough understanding of their pharmacodynamic properties is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of Afabicin, a novel anti-staphylococcal agent, and vancomycin, a long-standing glycopeptide antibiotic, focusing on their mechanisms of action, in vitro activity, and key pharmacodynamic parameters. The information presented herein is supported by experimental data to facilitate a comprehensive evaluation.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and vancomycin lies in their distinct molecular targets within the bacterial cell, leading to different spectrums of activity and potential for resistance development.

This compound , a prodrug, is converted in vivo to its active moiety, this compound desphosphono.[1] This active form selectively inhibits FabI, an enoyl-acyl carrier protein reductase, which is a crucial enzyme in the bacterial fatty acid synthesis pathway (FAS-II).[2][3] This inhibition disrupts the production of essential fatty acids necessary for the integrity of the bacterial cell membrane. The specificity of this compound for the staphylococcal FabI enzyme accounts for its narrow-spectrum activity.[2][3]

Vancomycin , a glycopeptide antibiotic, exerts its bactericidal effect by targeting the bacterial cell wall.[4][5] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[5][6] This binding sterically hinders the transglycosylation and transpeptidation reactions essential for peptidoglycan polymerization and cross-linking, thereby compromising the structural integrity of the cell wall and leading to cell lysis.[4][6]

G cluster_this compound This compound Mechanism of Action cluster_vancomycin Vancomycin Mechanism of Action This compound This compound (Prodrug) Afabicin_active This compound Desphosphono (Active Moiety) This compound->Afabicin_active In vivo conversion FabI FabI Enzyme (Enoyl-ACP Reductase) Afabicin_active->FabI Inhibits FAS Fatty Acid Synthesis (FAS-II) FabI->FAS Catalyzes final step Membrane Bacterial Cell Membrane Disruption FabI->Membrane Inhibition leads to FAS->Membrane Essential for Vancomycin Vancomycin DAla D-Ala-D-Ala Terminus of Peptidoglycan Precursors Vancomycin->DAla Binds to CellWall Cell Wall Synthesis (Transglycosylation & Transpeptidation) DAla->CellWall Prevents incorporation into Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanisms of action for this compound and Vancomycin.

In Vitro Activity: A Quantitative Comparison

The in vitro potency of an antibiotic is a critical determinant of its potential clinical efficacy. This is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus

The following table summarizes the MIC values for this compound (as its active moiety, this compound desphosphono) and vancomycin against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

AntibioticOrganismMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
This compound desphosphono MSSA & MRSA0.002–0.250.004 - 0.008≤0.016
Vancomycin MSSA & MRSA0.25 - >811 - 2

Data Sources: [7][8][9][10][11]

Notably, this compound desphosphono demonstrates significantly lower MIC values against S. aureus compared to vancomycin, indicating higher in vitro potency.[7][11] The efficacy of vancomycin is also known to be reduced against strains with higher MIC values, even within the susceptible range.[9][12]

Experimental Protocols

A detailed understanding of the methodologies used to generate pharmacodynamic data is crucial for the accurate interpretation and comparison of results.

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth microdilution is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.[13]

Protocol:

  • A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Each well is inoculated with the bacterial suspension.

  • A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • The plates are incubated at 35-37°C for 16-24 hours.[8]

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[13]

G cluster_workflow MIC Determination Workflow start Prepare Standardized Bacterial Inoculum dilution Perform Serial Dilutions of Antibiotic in Microtiter Plate start->dilution inoculate Inoculate Wells with Bacterial Suspension dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35-37°C for 16-24 hours controls->incubate read Read Plates and Determine MIC (Lowest Concentration with No Visible Growth) incubate->read end Result read->end

Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Curve Analysis

Method: Time-kill assays provide information on the rate of bacterial killing by an antimicrobial agent over time.

Protocol:

  • A starting inoculum of the test organism (e.g., 105 to 107 CFU/mL) is prepared in a suitable broth medium.[14]

  • The antibiotic is added at various concentrations (e.g., multiples of the MIC).[15][16]

  • A growth control tube without the antibiotic is included.

  • The cultures are incubated at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture.[14][17]

  • The aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).[8][18]

  • The results are plotted as log10 CFU/mL versus time.

Post-Antibiotic Effect (PAE)

Method: The PAE refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[19]

Protocol:

  • A bacterial culture in the logarithmic growth phase is exposed to a specific concentration of the antibiotic (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).[20][21]

  • The antibiotic is then removed by washing the bacterial cells (e.g., by centrifugation and resuspension in fresh medium).[20]

  • The growth of the antibiotic-exposed culture is monitored over time and compared to the growth of an unexposed control culture that has undergone the same washing procedure.[20]

  • PAE is calculated as the difference in time it takes for the treated and control cultures to increase by 1 log10 CFU/mL.[14]

Comparative Pharmacodynamic Parameters

While direct head-to-head comparative studies on all pharmacodynamic parameters are limited, the available data and the mechanisms of action allow for an informed comparison.

Time-Kill Kinetics
  • This compound: Studies have shown that this compound exhibits concentration-dependent killing against S. aureus.[8]

  • Vancomycin: Vancomycin is generally considered to have time-dependent killing activity, meaning its efficacy is more related to the duration the concentration remains above the MIC.[6] However, some studies have described both mono- and biexponential killing curves for vancomycin.[15]

Post-Antibiotic Effect (PAE)
  • Vancomycin: Vancomycin exhibits a moderate PAE of approximately 1 to 3 hours against S. aureus.[21][22] This effect is a recognized pharmacodynamic characteristic of glycopeptides.[19]

Conclusion

This compound and vancomycin represent two distinct classes of antibiotics with different approaches to combating Staphylococcus aureus. This compound, with its novel mechanism of action targeting fatty acid synthesis, demonstrates high in vitro potency and a narrow spectrum of activity. Vancomycin remains a cornerstone for treating serious Gram-positive infections, though its efficacy can be limited by rising MICs. The data presented in this guide highlights the key pharmacodynamic differences between these two agents, providing a valuable resource for researchers and clinicians in the field of infectious diseases and antibiotic development. Further head-to-head studies are warranted to fully elucidate the comparative pharmacodynamics of these important antimicrobials.

References

Afabicin: A Targeted Approach to Preserving the Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

A new class of antibiotic, Afabicin, demonstrates a significant advantage over broad-spectrum antibiotics by selectively targeting pathogenic bacteria while leaving the beneficial gut microbiome largely intact. This comparison guide provides an in-depth analysis of this compound's microbiome-sparing properties, supported by experimental data, for researchers, scientists, and drug development professionals.

The widespread use of broad-spectrum antibiotics can lead to significant disruption of the delicate balance of the gut microbiota, a condition known as dysbiosis. This disruption is associated with a range of adverse health consequences, including the rise of antibiotic-resistant organisms and an increased risk of opportunistic infections like Clostridioides difficile.[1][2] this compound (also known as Debio 1450) represents a novel approach to antibiotic therapy. It is a first-in-class inhibitor of the staphylococcal FabI enzyme, a key component in the bacterial fatty acid synthesis pathway (FASII).[3][4][5] This targeted mechanism of action results in a narrow spectrum of activity, primarily against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

Comparative Analysis of Microbiome Impact

Studies in both murine and human models have consistently demonstrated this compound's minimal impact on the gut microbiota when compared to broad-spectrum antibiotics such as clindamycin, linezolid, and moxifloxacin.[1][2]

Murine Model Data

In a study involving mice, a 10-day oral course of this compound was compared to clindamycin, linezolid, and moxifloxacin at human-equivalent doses.[1][2] The impact on the gut microbiota was assessed by measuring alpha diversity (within-sample diversity) using the Shannon H index and richness (number of different species) using the rarefied Chao1 index.

Table 1: Impact of Antibiotics on Gut Microbiota Diversity and Richness in Mice

Treatment GroupShannon H Index (Day 10)Rarefied Chao1 Index (Day 10)
Vehicle Control No significant change from baselineNo significant change from baseline
This compound No significant alteration[1][2]No significant alteration[1][2]
Clindamycin Significant decrease, indicating extensive dysbiosis[1]Significant decrease[1]
Linezolid Significant decrease, indicating extensive dysbiosis[1]Significant decrease[1]
Moxifloxacin Significant decrease, indicating extensive dysbiosis[1]Significant decrease[1]

Furthermore, analysis of the taxonomic composition of the murine gut microbiota revealed that while this compound treatment resulted in only limited changes, the comparator antibiotics caused profound shifts. For instance, clindamycin and linezolid treatment led to a dramatic increase in the relative abundance of Enterobacteriaceae, from less than 1% at baseline to over 80% in some cases.[1]

Human Study Data

The microbiome-sparing effects of this compound have also been confirmed in healthy human volunteers. In a clinical study, subjects received a 20-day oral course of this compound (240 mg twice daily).[1][6] Fecal samples were collected and analyzed to assess the impact on the gut microbiota.

Table 2: Impact of this compound on Gut Microbiota Diversity and Richness in Humans

Treatment GroupShannon H Index (During Treatment)Rarefied Chao1 Index (During Treatment)
This compound No significant alterations from baseline[1][6]No significant alterations from baseline[1][6]

Consistent with the murine data, this compound treatment in humans was not associated with any significant changes in the relative abundances of different bacterial phyla, families, or genera.[1][6]

Mechanism of Action: Targeted Inhibition of Staphylococcal FabI

This compound's selectivity is rooted in its unique mechanism of action. It is a prodrug that is converted in vivo to its active form, this compound desphosphono.[5] This active molecule specifically inhibits the FabI enzyme, an enoyl-acyl carrier protein reductase, which is essential for the fatty acid biosynthesis II (FASII) pathway in staphylococci.[3][4][5] The bacterial FASII pathway is distinct from the fatty acid synthesis (FAS-I) pathway found in eukaryotes, providing a selective target for antimicrobial action.[4]

This compound Mechanism of Action cluster_bacterium Staphylococcus Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Elongation Cycle Fatty Acid Elongation Cycle Malonyl-CoA->Fatty Acid Elongation Cycle Enoyl-ACP Enoyl-ACP Fatty Acid Elongation Cycle->Enoyl-ACP Multiple Steps Acyl-ACP Acyl-ACP Enoyl-ACP->Acyl-ACP FabI Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids Cell Membrane Synthesis Cell Membrane Synthesis Fatty Acids->Cell Membrane Synthesis Bacterial Viability Bacterial Viability Cell Membrane Synthesis->Bacterial Viability Afabicin_active This compound (active form) FabI FabI Afabicin_active->FabI Inhibition Afabicin_prodrug This compound (Prodrug) Afabicin_prodrug->Afabicin_active In vivo conversion

Caption: this compound's targeted inhibition of the staphylococcal FabI enzyme.

Experimental Protocols

The validation of this compound's microbiome-sparing properties relies on robust experimental methodologies. The key experiments cited in the comparative studies are detailed below.

16S rRNA Gene Sequencing for Microbiome Analysis

This technique is used to profile the bacterial communities in fecal samples.

Experimental Workflow:

  • Fecal Sample Collection and DNA Extraction: Fecal samples are collected from study subjects at specified time points (e.g., baseline, during treatment, post-treatment). Total DNA is extracted from these samples using standardized kits.

  • PCR Amplification of the 16S rRNA Gene: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified from the extracted DNA using universal primers. This gene is present in all bacteria and contains regions that are highly conserved and regions that are variable, allowing for taxonomic classification.

  • Library Preparation and Sequencing: The amplified DNA fragments (amplicons) are used to prepare sequencing libraries, which are then sequenced using a high-throughput sequencing platform, such as the Illumina MiSeq.

  • Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining sequences are then clustered into Operational Taxonomic Units (OTUs) based on sequence similarity (typically 97%), or processed using methods like DADA2 to infer Amplicon Sequence Variants (ASVs). These OTUs or ASVs are then assigned to a taxonomic lineage (e.g., phylum, family, genus) by comparing them to a reference database (e.g., Greengenes, SILVA).

  • Diversity and Abundance Analysis: The resulting taxonomic data is used to calculate alpha diversity indices (e.g., Shannon, Chao1) and to determine the relative abundance of different bacterial taxa in each sample. Statistical analyses are then performed to compare these metrics between different treatment groups.

Experimental Workflow Sample Fecal Sample Collection DNA DNA Extraction Sample->DNA PCR 16S rRNA Gene Amplification DNA->PCR Lib Library Preparation PCR->Lib Seq High-Throughput Sequencing Lib->Seq Data Bioinformatic Processing Seq->Data Analysis Diversity & Abundance Analysis Data->Analysis

Caption: A simplified workflow for 16S rRNA gene sequencing analysis.

Conclusion

References

Post-Antibiotic Effect of Afabicin Compared to Other Antistaphylococcal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the post-antibiotic effect (PAE) of Afabicin, a novel antistaphylococcal agent, with other commonly used antistaphylococcal drugs, including linezolid, vancomycin, and daptomycin. The objective is to present a clear overview of their comparative pharmacodynamic properties based on available experimental data.

Executive Summary

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent. This pharmacodynamic parameter is crucial in determining optimal dosing regimens. Our analysis of the available in vitro data indicates that this compound's active moiety, AFN-1252, exhibits a shorter PAE against Staphylococcus aureus compared to daptomycin and linezolid, and a PAE that is comparable to or slightly shorter than vancomycin. Daptomycin consistently demonstrates the most prolonged PAE among the compared agents.

Comparative Data on Post-Antibiotic Effect

The following table summarizes the in vitro post-antibiotic effect of this compound (active moiety AFN-1252) and other key antistaphylococcal agents against Staphylococcus aureus.

AntibioticBacterial Strain(s)ConcentrationExposure TimePost-Antibiotic Effect (PAE) Duration (hours)Reference
This compound (AFN-1252) MSSA & MRSA32x & 128x MIC4 hours1.1[1]
Linezolid S. aureus4x MIC1 hour0.5 - 2.4[2]
Linezolid S. aureusNot specifiedNot specifiedMean maximal PAE: 2.2[3]
Vancomycin S. aureus10x MIC2 hours1.2[4]
Vancomycin Bacillus anthracis (as a proxy for Gram-positive)10x MIC2 hours1 - 2[5]
Daptomycin Staphylococci10x MIC1 hourMean: 2.5 (Range: 1.1 - 6.2)[1]
Daptomycin S. aureusNot specifiedNot specifiedMean: 2.0 - 6.2[1]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of these antibiotics contribute to their varying post-antibiotic effects.

Antistaphylococcal_MoA Mechanisms of Action of Compared Antistaphylococcal Agents This compound This compound (AFN-1252) FabI FabI (Enoyl-ACP reductase) This compound->FabI inhibits Linezolid Linezolid Ribosome 50S Ribosomal Subunit Linezolid->Ribosome binds to Vancomycin Vancomycin Peptidoglycan Peptidoglycan Elongation Vancomycin->Peptidoglycan inhibits Daptomycin Daptomycin CellMembrane Cell Membrane Daptomycin->CellMembrane inserts into FattyAcid Fatty Acid Biosynthesis FabI->FattyAcid is essential for ProteinSynth Protein Synthesis Ribosome->ProteinSynth is crucial for CellWall Cell Wall Synthesis Peptidoglycan->CellWall is a key step in Depolarization Membrane Depolarization CellMembrane->Depolarization leading to

Caption: Mechanisms of action for this compound and comparator antistaphylococcals.

Experimental Protocols

The determination of the post-antibiotic effect is critical for understanding the pharmacodynamic properties of an antibiotic. Below is a generalized experimental workflow for in vitro PAE determination, followed by the specific details available for the AFN-1252 study.

General In Vitro PAE Determination Workflow

PAE_Workflow General Workflow for In Vitro Post-Antibiotic Effect (PAE) Determination start Start prep Prepare bacterial culture in logarithmic growth phase start->prep expose Expose bacteria to antibiotic (e.g., 10x MIC for 1-2 hours) prep->expose control Prepare and monitor untreated control culture prep->control remove Remove antibiotic (e.g., dilution, centrifugation, or filtration) expose->remove resuspend Resuspend bacteria in antibiotic-free medium remove->resuspend monitor Monitor bacterial growth (e.g., viable counts at intervals) resuspend->monitor calculate Calculate PAE: PAE = T - C monitor->calculate control->monitor end End calculate->end

Caption: A generalized workflow for determining the in vitro post-antibiotic effect.

Experimental Details for AFN-1252 (Active Moiety of this compound) PAE Study
  • Bacterial Strains: Methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA).[1]

  • Antibiotic Concentrations: 32 times and 128 times the Minimum Inhibitory Concentration (MIC).[1]

  • Exposure Duration: 4 hours.[1]

  • Method of Antibiotic Removal: The specific method for antibiotic removal (e.g., dilution, centrifugation) was not detailed in the available source.

  • PAE Calculation: The PAE was defined as the time required for the viable counts of the exposed bacteria to increase by 1 log10 above the counts observed immediately after antibiotic removal, minus the corresponding time for the unexposed control culture.[5]

Discussion

The available data indicates that this compound's active moiety, AFN-1252, has a relatively short post-antibiotic effect of 1.1 hours against both MSSA and MRSA.[1] This is shorter than the PAE reported for daptomycin (mean of 2.5 hours) and linezolid (mean maximal of 2.2 hours).[1][3] The PAE of this compound appears to be more comparable to that of vancomycin, which has a reported PAE of around 1.2 hours against S. aureus.[4]

Several factors can influence the duration of the PAE, including the bacterial species, the antibiotic's mechanism of action, the concentration of the drug, and the duration of exposure.[6] The shorter PAE of this compound, an inhibitor of fatty acid synthesis, compared to agents that disrupt the cell membrane (daptomycin) or protein synthesis (linezolid), may suggest that the recovery of the fatty acid synthesis pathway is more rapid following transient inhibition.

The clinical significance of these in vitro PAE findings for this compound will need to be further elucidated through in vivo studies and clinical trials. A shorter PAE might suggest the need for more frequent dosing to maintain therapeutic concentrations above the MIC. However, this compound's potent and specific activity against staphylococci remains a significant advantage.

Conclusion

This comparative guide summarizes the current understanding of the post-antibiotic effect of this compound in relation to other key antistaphylococcal agents. Based on limited in vitro data, this compound demonstrates a shorter PAE compared to daptomycin and linezolid, and a PAE similar to vancomycin. Further research is warranted to fully characterize the pharmacodynamic profile of this compound and its implications for clinical use.

References

evaluation of Afabicin against clinical isolates resistant to standard therapies

Author: BenchChem Technical Support Team. Date: November 2025

A new class of antibiotic, Afabicin, demonstrates potent and selective activity against Staphylococcus aureus isolates resistant to current standard-of-care therapies. This guide provides a comprehensive evaluation of this compound's performance, supported by in vitro data and detailed experimental protocols, to inform researchers, scientists, and drug development professionals.

This compound is a first-in-class antibiotic that operates through a novel mechanism of action, inhibiting the FabI enzyme essential for fatty acid biosynthesis in staphylococci.[1] This targeted approach not only proves effective against resistant strains but also offers the advantage of a narrow spectrum of activity, potentially preserving the patient's gut microbiota.[1]

Comparative In Vitro Efficacy

This compound's active moiety, this compound desphosphono, has demonstrated superior in vitro potency against a wide range of S. aureus clinical isolates, including methicillin-resistant S. aureus (MRSA), when compared to standard therapies such as vancomycin, linezolid, and daptomycin.

Table 1: Comparative In Vitro Activity of this compound Desphosphono and Comparator Agents against Staphylococcus aureus

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound desphosphono 0.004 0.016
Vancomycin≤1≤1
Linezolid≤2≤2
Daptomycin0.064 - 11.5

Data compiled from multiple in vitro studies.[2][3][4]

Mechanism of Action: A Novel Target in Bacterial Fatty Acid Synthesis

This compound's unique mechanism of action targets the type II fatty acid synthesis (FAS-II) pathway in bacteria, which is distinct from the FAS-I pathway found in mammals.[5] Specifically, this compound inhibits the enoyl-acyl carrier protein reductase (FabI), an essential enzyme that catalyzes the final, rate-limiting step in bacterial fatty acid elongation.[1] By blocking FabI, this compound effectively halts the production of vital fatty acids required for bacterial cell membrane synthesis, leading to bacterial cell death.

cluster_fas2 Bacterial Fatty Acid Synthesis (FAS-II) Pathway cluster_this compound This compound Intervention Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA Malonyl-CoA->FabH Acyl Carrier Protein (ACP) Acyl Carrier Protein (ACP) FabG FabG FabH->FabG Condensation FabZ FabZ FabG->FabZ Reduction FabI FabI FabZ->FabI Dehydration Elongated Acyl-ACP Elongated Acyl-ACP FabI->Elongated Acyl-ACP Reduction Elongated Acyl-ACP->FabH New Cycle Fatty Acids Fatty Acids Elongated Acyl-ACP->Fatty Acids This compound This compound This compound->FabI Inhibition Start Start Prepare serial two-fold dilutions of antibiotics in microtiter plate Prepare serial two-fold dilutions of antibiotics in microtiter plate Start->Prepare serial two-fold dilutions of antibiotics in microtiter plate Prepare standardized bacterial inoculum (0.5 McFarland) Prepare standardized bacterial inoculum (0.5 McFarland) Prepare serial two-fold dilutions of antibiotics in microtiter plate->Prepare standardized bacterial inoculum (0.5 McFarland) Inoculate microtiter plate wells with bacterial suspension Inoculate microtiter plate wells with bacterial suspension Prepare standardized bacterial inoculum (0.5 McFarland)->Inoculate microtiter plate wells with bacterial suspension Incubate at 35°C for 16-20 hours Incubate at 35°C for 16-20 hours Inoculate microtiter plate wells with bacterial suspension->Incubate at 35°C for 16-20 hours Read MIC as the lowest concentration with no visible growth Read MIC as the lowest concentration with no visible growth Incubate at 35°C for 16-20 hours->Read MIC as the lowest concentration with no visible growth End End Read MIC as the lowest concentration with no visible growth->End

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Afabicin

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, all personnel handling afabicin must adhere to the following disposal protocol to ensure environmental safety and regulatory compliance. this compound, a novel antibiotic, requires meticulous disposal procedures due to its potential environmental impact. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Core Disposal Principle: Professional Hazardous Waste Management

The primary and mandatory disposal route for this compound and its containers is through an approved hazardous waste disposal facility.[1] This ensures that the compound, which is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, is handled by certified professionals equipped to manage and neutralize chemical hazards without risk to the environment or public health.[1]

Procedural Steps for Laboratory Waste

1. Segregation and Collection:

  • Immediately designate a specific, clearly labeled, and sealed waste container for all this compound-contaminated materials. This includes unused product, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab consumables (e.g., pipette tips, vials, and culture plates).

  • Stock solutions of this compound, which are at higher concentrations, must be collected as hazardous chemical waste in an approved container.[2]

2. Labeling:

  • The waste container must be labeled in accordance with your institution's and local regulations for chemical waste. The label should clearly identify the contents as "this compound Waste" and include appropriate hazard symbols.

3. Storage:

  • Store the sealed this compound waste container in a designated, secure area away from general lab traffic and incompatible materials.[1] The storage area should be cool and well-ventilated.[1]

4. Arrange for Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. Do not attempt to dispose of this compound waste through standard laboratory or municipal trash, or by flushing it down the drain.

Decontamination of Laboratory Equipment

For non-disposable equipment that has come into contact with this compound, a thorough decontamination process is required.

  • Cleaning: Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[3]

  • Disinfection: Clean the equipment surfaces with a suitable laboratory disinfectant.[3]

  • Waste from Cleaning: All materials used for cleaning, such as paper towels or sponges, should be disposed of as this compound-contaminated waste.[3]

Environmental and Safety Hazards

The stringent disposal protocols are necessitated by the inherent hazards of this compound.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[1]
Acute Aquatic Toxicity Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]

Improper disposal, such as release into wastewater, can contribute to the contamination of water supplies and the development of antimicrobial resistance in the environment.[4][5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

AfabicinDisposalWorkflow Start Material Contaminated with this compound Decision Is the item disposable? Start->Decision DisposableWaste Segregate into a labeled, sealed hazardous waste container. Decision->DisposableWaste Yes NonDisposableWaste Decontaminate Equipment Decision->NonDisposableWaste No StoreWaste Store waste in a designated, secure area. DisposableWaste->StoreWaste CleaningWaste Dispose of cleaning materials as hazardous waste. NonDisposableWaste->CleaningWaste ArrangePickup Contact EHS or approved waste contractor for disposal. StoreWaste->ArrangePickup End Proper Disposal Complete ArrangePickup->End CleaningWaste->StoreWaste

Caption: Workflow for the safe disposal of this compound-contaminated materials.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting both personnel and the environment, and fostering a culture of safety and responsibility in research.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Afabicin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Afabicin, an investigational antibiotic. Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize the risk of exposure and environmental contamination.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound based on the Safety Data Sheet (SDS) and general laboratory safety protocols.

OperationRecommended Personal Protective Equipment
Routine Handling (Weighing, preparing solutions) Nitrile gloves, Laboratory coat, Safety glasses with side shields
Procedures with Risk of Aerosolization In addition to routine PPE: Use a certified chemical fume hood.
Handling Bulk Quantities In addition to routine PPE: Consider double gloving.
Spill Cleanup Nitrile gloves, Laboratory coat, Safety goggles, and in case of significant dust or aerosol generation, a respirator may be required.
Hazard Identification and Immediate First Aid

This compound disodium is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Understanding these hazards and the appropriate first aid response is crucial.

Exposure RouteHazardImmediate First Aid Procedure[1]
Ingestion Harmful if swallowed.Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Skin Contact May cause skin irritation.Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.
Eye Contact May cause eye irritation.Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water for at least 15 minutes. Promptly call a physician.
Inhalation May cause respiratory tract irritation.Immediately relocate self or casualty to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.

Operational and Disposal Plans

Standard Operating Procedure for Safe Handling
  • Preparation : Before handling this compound, ensure all necessary PPE is readily available and in good condition. Verify that a safety shower and eyewash station are accessible and operational.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

    • Avoid the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]

  • Storage :

    • Keep the container tightly sealed in a cool, well-ventilated area.[1]

    • Store away from direct sunlight and sources of ignition.[1]

    • Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1]

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate : Alert others in the immediate area and evacuate if necessary.

  • Assess : From a safe distance, assess the extent of the spill and any immediate hazards.

  • Contain : If safe to do so, prevent the spread of the spill using appropriate absorbent materials.

  • Clean-up :

    • For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

    • For liquid spills, use an inert absorbent material to soak up the spill.

  • Decontaminate : Clean the spill area with a suitable decontamination solution, followed by water.

  • Dispose : All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste.

Personal Decontamination Procedure
  • Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Exposure : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Disposal Plan

All this compound waste, including unused product, contaminated materials from spills, and empty containers, must be treated as hazardous chemical waste.

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Do not dispose of down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_use Use cluster_cleanup Post-Experiment Prep Gather PPE and Verify Safety Equipment Handling Handle this compound in Ventilated Area (Fume Hood) Prep->Handling Use Perform Experiment Handling->Use Decon Decontaminate Work Area Use->Decon Disposal Dispose of Waste as Hazardous Material Decon->Disposal

Caption: Workflow for the safe handling of this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill from Safe Distance Evacuate->Assess SmallSpill Small & Controllable? Assess->SmallSpill Contain Contain Spill with Absorbent Material SmallSpill->Contain Yes LargeSpill Contact Emergency Response SmallSpill->LargeSpill No Cleanup Clean up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.